Product packaging for 3-(Pyridin-3-Yl)Benzaldehyde(Cat. No.:CAS No. 131231-24-8)

3-(Pyridin-3-Yl)Benzaldehyde

Cat. No.: B138089
CAS No.: 131231-24-8
M. Wt: 183.21 g/mol
InChI Key: UJPFNRWGFPAZMO-UHFFFAOYSA-N
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Description

3-(Pyridin-3-Yl)Benzaldehyde is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B138089 3-(Pyridin-3-Yl)Benzaldehyde CAS No. 131231-24-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-3-1-4-11(7-10)12-5-2-6-13-8-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPFNRWGFPAZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383795
Record name 3-(Pyridin-3-Yl)Benzaldehyde
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131231-24-8
Record name 3-(Pyridin-3-Yl)Benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-3-yl)benzaldehyde
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Foundational & Exploratory

Technical Guide: 3-(Pyridin-3-Yl)Benzaldehyde - A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Pyridin-3-Yl)Benzaldehyde, a pivotal building block in the synthesis of targeted therapeutics. The document details its physicochemical properties, a representative synthetic protocol, and its application in the development of potent kinase inhibitors, with a focus on the PI3K/AKT/mTOR signaling pathway.

Physicochemical and Biological Data

Quantitative data for this compound and a key derivative, the pan-PI3K inhibitor AMG 511, are summarized below. This data highlights the molecular properties of the foundational scaffold and the potent biological activity of a downstream therapeutic agent.

ParameterValueReference
This compound
Molecular FormulaC₁₂H₉NO[1]
Molecular Weight183.206 g/mol [1]
CAS Number131231-24-8[1]
Boiling Point355.8 °C at 760 mmHg[1]
AMG 511 (Representative Derivative)
TargetPan-Class I PI3Ks[2]
Kᵢ (PI3Kα)4 nM[2]
Kᵢ (PI3Kβ)6 nM[2]
Kᵢ (PI3Kδ)2 nM[2]
Kᵢ (PI3Kγ)1 nM[2]
Cellular IC₅₀ (p-AKT in U87 MG cells)4 nM[2]

Experimental Protocols

The synthesis of this compound is commonly achieved via a Suzuki-Miyaura cross-coupling reaction. The following protocol is a representative procedure for this transformation.

Synthesis of this compound via Suzuki-Miyaura Coupling

Principle: This reaction couples an aryl halide (3-bromobenzaldehyde) with an organoboron compound (pyridine-3-boronic acid) using a palladium catalyst and a base to form a new carbon-carbon bond.

Reagents and Materials:

  • 3-Bromobenzaldehyde

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottomed Schlenk flask equipped with a magnetic stir bar, combine 3-bromobenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

  • Inert Atmosphere: Seal the flask and degas the mixture by subjecting it to several cycles of vacuum and backfilling with nitrogen or argon.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) to the reaction flask via syringe.

  • Reaction: Heat the mixture to a reflux temperature of 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Application in Kinase Inhibitor Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[3][4] The pyridine and benzaldehyde moieties provide a versatile scaffold for the construction of complex heterocyclic systems that can bind to the ATP-binding pocket of these kinases.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers. The development of inhibitors that target key nodes in this pathway is a major focus of modern oncology drug discovery.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by a therapeutic agent derived from a this compound scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyridyl-Derived PI3K Inhibitor (e.g., AMG 511) Inhibitor->PI3K Inhibits

References

Technical Guide: Physical Properties of 3-(Pyridin-3-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Pyridin-3-Yl)Benzaldehyde is a biaryl aromatic aldehyde of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, makes it a valuable intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other bioactive compounds.[1] A thorough understanding of its physical properties is essential for its effective use in synthesis, formulation, and quality control. This guide provides a summary of the known physical properties of this compound, along with general experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and reaction setup.

Data Presentation
PropertyValueReference
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.21 g/mol
CAS Number 131231-24-8[1]
Appearance Cloudy viscous liquid
Boiling Point 355.8 °C at 760 mmHg[1]
Density 1.147 g/cm³
Refractive Index 1.614
Melting Point Data not available for this isomer. The related isomer, 4-(Pyridin-3-yl)benzaldehyde, has a reported melting point of 52-57 °C.[2]
Solubility Specific quantitative data is not readily available. Based on the structure, it is expected to have low solubility in water and be soluble in common organic solvents such as ethanol, DMSO, and acetone.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for organic compounds can be applied.

Determination of Boiling Point (General Protocol)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a viscous liquid like this compound, a common method is the distillation method.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small volume of this compound and a few boiling chips into the distillation flask.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature when the liquid begins to boil and the temperature remains constant as the vapor condenses and collects in the receiving flask. This constant temperature is the boiling point.

  • It is important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Melting Point (General Protocol for Viscous Liquids/Solids)

Since this compound is described as a viscous liquid, it may solidify at a lower temperature. If a solid form can be obtained, its melting point can be determined using a standard melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of solidified this compound

Procedure:

  • If the sample is liquid at room temperature, it should be cooled to induce solidification.

  • Introduce a small amount of the finely powdered solid sample into a capillary tube.

  • Tap the tube to pack the sample at the bottom.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).[3][4][5]

Determination of Solubility (General Protocol)

Apparatus:

  • Vials or test tubes

  • Vortex mixer or magnetic stirrer

  • Analytical balance

Procedure:

  • To a series of vials, add a known volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, acetone).

  • Add a small, accurately weighed amount of this compound to each vial.

  • Agitate the mixtures vigorously using a vortex mixer or magnetic stirrer at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Visually inspect the vials for any undissolved solute.

  • If the compound dissolves completely, add more solute in known increments until saturation is reached (i.e., solid material remains).

  • The solubility can then be expressed quantitatively (e.g., in mg/mL or mol/L).

Visualizations

Logical Relationship of Physical Properties

The following diagram illustrates the interconnectedness of the core physical properties of a chemical compound like this compound.

G Figure 1: Interrelation of Physical Properties MolStruct Molecular Structure (C₁₂H₉NO) MolWeight Molecular Weight (183.21 g/mol) MolStruct->MolWeight IntermolForces Intermolecular Forces MolStruct->IntermolForces Density Density (1.147 g/cm³) MolWeight->Density Appearance Physical State (Cloudy viscous liquid) IntermolForces->Appearance BoilingPoint Boiling Point (355.8 °C) IntermolForces->BoilingPoint MeltingPoint Melting Point (Data not available) IntermolForces->MeltingPoint Solubility Solubility IntermolForces->Solubility Appearance->Density RefractiveIndex Refractive Index (1.614) Appearance->RefractiveIndex

Caption: Interrelation of Physical Properties.

Conceptual Workflow for Physical Property Determination

This diagram outlines a general workflow for the experimental determination of the key physical properties discussed.

G Figure 2: Workflow for Physical Property Determination cluster_prep Sample Preparation cluster_exp Experimental Determination cluster_data Data Analysis & Reporting ObtainSample Obtain Pure Sample of This compound VerifyPurity Verify Purity (e.g., by NMR, HPLC) ObtainSample->VerifyPurity DetBP Determine Boiling Point (Distillation Method) VerifyPurity->DetBP DetMP Determine Melting Point (Capillary Method) VerifyPurity->DetMP DetSol Determine Solubility (Saturation Method) VerifyPurity->DetSol DetDensity Determine Density (Pycnometer Method) VerifyPurity->DetDensity DetRI Determine Refractive Index (Refractometer) VerifyPurity->DetRI RecordData Record All Experimental Data DetBP->RecordData DetMP->RecordData DetSol->RecordData DetDensity->RecordData DetRI->RecordData AnalyzeData Analyze and Compare with Literature Values RecordData->AnalyzeData Report Compile Technical Data Sheet AnalyzeData->Report

Caption: Workflow for Physical Property Determination.

References

Spectroscopic and Synthetic Profile of 3-(Pyridin-3-Yl)Benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-Yl)Benzaldehyde is a biaryl aldehyde of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a benzaldehyde moiety, presents a versatile scaffold for the synthesis of more complex molecules, including potential kinase inhibitors and novel ligands. This technical guide provides a summary of its key spectroscopic data, a plausible experimental protocol for its synthesis and characterization, and logical diagrams illustrating the analytical workflow.

Physicochemical Properties

Basic physicochemical information for this compound is summarized below.

PropertyValueReference
Molecular FormulaC₁₂H₉NO[1]
Molecular Weight183.21 g/mol [1]
Boiling Point355.8 °C at 760 mmHg[1]
CAS Number131231-24-8[1]

Spectroscopic Data

The following tables present the expected spectroscopic data for this compound. This data is inferred from analogues and characteristic chemical shift and absorption frequency ranges.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~10.1s1HAldehyde (-CHO)Expected to be a sharp singlet.
~9.1s1HPyridine H-2
~8.8d1HPyridine H-6
~8.2dt1HPyridine H-4
~7.5-8.0m5HAromatic (Benzene ring) & Pyridine H-5Complex multiplet is expected.

Note: The chemical shifts are estimations based on pyridine-3-carboxaldehyde and substituted benzaldehydes. Actual values may vary.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 101 MHz

Chemical Shift (δ) ppmAssignmentNotes
~192Aldehyde C=OCharacteristic downfield shift for aldehyde carbons.
~154Pyridine C-2
~151Pyridine C-6
~136Pyridine C-4
~131Pyridine C-3
~124Pyridine C-5
~129-138Aromatic (Benzene ring)Multiple peaks expected for the benzene ring carbons.

Note: The chemical shifts are estimations based on pyridine-3-carboxaldehyde and substituted benzaldehydes. Actual values may vary.

IR (Infrared) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2850, ~2750WeakAldehyde C-H stretch (Fermi doublet)
~1700StrongAldehyde C=O stretch
~1600, ~1475Medium-WeakAromatic C=C stretch
Mass Spectrometry (MS)
m/zInterpretation
183[M]⁺ (Molecular ion)
182[M-H]⁺
154[M-CHO]⁺
127[M-CHO-HCN]⁺
77[C₆H₅]⁺

Experimental Protocols

A plausible synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. Below is a generalized experimental protocol.

Synthesis of this compound via Suzuki Coupling

Materials:

  • 3-Bromobenzaldehyde

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Chloroform

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add 3-bromobenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.1 eq), and sodium carbonate (1.2 eq).

  • Suspend the mixture in a 2:1 solution of N,N-dimethylformamide and water.

  • Bubble nitrogen gas through the mixture for 15 minutes to degas.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.2 eq) to the reaction mixture.

  • Heat the mixture at 110 °C and stir overnight under a nitrogen atmosphere.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove the catalyst.

  • Dilute the filtrate with chloroform and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a chloroform/methanol eluent system) to yield this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_data Data Interpretation Synthesis Suzuki Coupling Reaction Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structure Elucidation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight ID Data Combined Spectral Data Analysis NMR->Data IR->Data MS->Data Final Final Data->Final Structure Confirmation

Spectroscopic Characterization Workflow

Logical Relationships in Spectroscopic Data

The following diagram illustrates the logical connection between the structural features of this compound and their expected spectroscopic signatures.

G cluster_structure Molecular Structure of this compound cluster_spectroscopy Expected Spectroscopic Signatures Structure C₁₂H₉NO Benzaldehyde Benzaldehyde Moiety Structure->Benzaldehyde Pyridine Pyridine Moiety Structure->Pyridine MS_Spec MS: - Molecular Ion [M]⁺ at m/z 183 Structure->MS_Spec determines mass NMR_H ¹H NMR: - Aldehyde proton (~10.1 ppm) - Aromatic protons (7.5-9.1 ppm) Benzaldehyde->NMR_H signals from NMR_C ¹³C NMR: - Carbonyl carbon (~192 ppm) - Aromatic carbons (124-154 ppm) Benzaldehyde->NMR_C signals from IR_Spec IR: - C=O stretch (~1700 cm⁻¹) - Aldehyde C-H stretch (~2750, 2850 cm⁻¹) Benzaldehyde->IR_Spec vibrations from Pyridine->NMR_H signals from Pyridine->NMR_C signals from

Structure-Spectra Correlation

References

In-Depth Technical Guide: 3-(Pyridin-3-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-(Pyridin-3-Yl)Benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis via Suzuki-Miyaura cross-coupling, and presents its full spectroscopic characterization. Furthermore, this guide illustrates its application in drug discovery through a workflow for the synthesis of kinase inhibitors and visualizes a relevant biological signaling pathway.

Introduction

This compound is a biaryl compound featuring a pyridine ring linked to a benzaldehyde moiety. This unique structural arrangement makes it a valuable building block in medicinal chemistry. The presence of the aldehyde functional group allows for a wide range of chemical transformations, while the pyridine ring can participate in crucial hydrogen bonding and π-stacking interactions with biological targets. Its primary application lies in the development of small molecule kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and other diseases.[1][2] This guide serves as a detailed resource for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 131231-24-8[2]
Molecular Formula C₁₂H₉NO[2]
Molecular Weight 183.21 g/mol
Appearance Solid
Boiling Point 355.8 °C at 760 mmHg[2]
Melting Point 52-57 °C
Purity ≥95%[2]
Storage 2-8°C, dry, sealed[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3-Bromobenzaldehyde p1 This compound r1->p1 + r2 Pyridine-3-boronic acid r2->p1 re1 Pd(PPh₃)₄ re1->p1 Catalyst re2 K₂CO₃ re2->p1 Base re3 Dioxane/Water re3->p1 Solvent

Caption: Suzuki-Miyaura Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura coupling reactions involving similar substrates.[3]

Materials:

  • 3-Bromobenzaldehyde

  • Pyridine-3-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The expected data is summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~10.1 (s, 1H, CHO), ~9.1 (s, 1H, Ar-H), ~8.8 (d, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.5 (m, 1H, Ar-H), and other aromatic protons in the range of 7.4-7.9 ppm. (Predicted based on analogs)[4][5]
¹³C NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~191 (C=O), and aromatic carbons in the range of 124-155 ppm. (Predicted based on analogs)[4][5]
FT-IR Expected characteristic peaks (cm⁻¹): ~3050 (aromatic C-H stretch), ~2820 and ~2720 (aldehyde C-H stretch), ~1700 (C=O stretch), ~1600 and ~1480 (aromatic C=C stretch).
Mass Spec. Expected m/z: 183.0684 [M]⁺ for C₁₂H₉NO.

Application in Drug Discovery: Kinase Inhibitor Synthesis

This compound is a valuable precursor for the synthesis of kinase inhibitors, such as analogs of Imatinib, a well-known Bcr-Abl tyrosine kinase inhibitor.[1][4] The aldehyde functionality can be readily converted into an imine, which can then undergo further reactions to build the final inhibitor scaffold.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using this compound as a starting material.

G cluster_synthesis Synthesis of this compound cluster_modification Core Modification cluster_purification Purification and Characterization cluster_screening Biological Screening s1 Suzuki-Miyaura Coupling m1 Reductive Amination or Condensation Reaction s1->m1 m2 Coupling with Amine-containing Scaffold m1->m2 p1 Column Chromatography m2->p1 p2 Spectroscopic Analysis (NMR, MS, IR) p1->p2 sc1 In vitro Kinase Assays p2->sc1 sc2 Cell-based Proliferation Assays sc1->sc2 G cluster_upstream Upstream cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects bcr_abl Bcr-Abl (Constitutively Active Kinase) ras Ras/Raf/MEK/ERK Pathway bcr_abl->ras jak JAK/STAT Pathway bcr_abl->jak pi3k PI3K/Akt Pathway bcr_abl->pi3k proliferation Increased Cell Proliferation ras->proliferation jak->proliferation apoptosis Inhibition of Apoptosis pi3k->apoptosis inhibitor Imatinib Analog (Derived from this compound) inhibitor->bcr_abl Inhibits

References

An In-depth Technical Guide to 3-(Pyridin-3-Yl)Benzaldehyde and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-(Pyridin-3-yl)benzaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural motif, featuring a pyridine ring coupled to a benzaldehyde moiety, allows for extensive functionalization and derivatization, leading to the development of potent therapeutic agents. This technical guide provides a comprehensive overview of this compound, its synthesis, and the biological activities of its key derivatives. Detailed experimental protocols for the synthesis of the core molecule and its derivatives are presented, alongside a summary of their quantitative biological data. Furthermore, this guide illustrates the key signaling pathways modulated by these compounds, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction to this compound

This compound is an aromatic compound with the chemical formula C₁₂H₉NO. It consists of a benzaldehyde molecule substituted with a pyridine ring at the meta-position. This bifunctional scaffold is of significant interest in pharmaceutical research due to its utility in constructing complex molecular architectures through reactions such as cross-coupling, condensation, and reductive amination. The presence of the nitrogen atom in the pyridine ring imparts distinct physicochemical properties, including altered solubility, basicity, and the potential for hydrogen bonding, which are often crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The primary application of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules.[1] Its structure is amenable to functionalization in cross-coupling reactions, making it a valuable tool in medicinal chemistry for the creation of intricate aromatic systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 131231-24-8
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
Boiling Point 355.8 °C at 760 mmHg
Appearance Solid
Storage 2-8°C, dry, sealed

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organic halide.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromobenzaldehyde and 3-pyridylboronic acid.

Materials:

  • 3-Bromobenzaldehyde

  • 3-Pyridylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), 3-pyridylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: 3-Bromobenzaldehyde 3-Pyridylboronic Acid Sodium Carbonate catalyst Add Catalyst System: Pd(OAc)₂ PPh₃ reactants->catalyst degas Degas with Inert Gas catalyst->degas solvent Add Degassed Solvent: 1,4-Dioxane/Water degas->solvent heat Heat and Stir (90-100 °C, 12-18h) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Liquid-Liquid Extraction (Ethyl Acetate/Water) cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Workflow for the synthesis of this compound.

Derivatives of this compound and their Biological Activities

The versatile aldehyde functional group of this compound allows for its derivatization into a wide range of compounds with diverse biological activities. Key classes of derivatives include kinase inhibitors and antibacterial agents.

Kinase Inhibitors

The 3-(pyridin-3-yl) scaffold is a common feature in many kinase inhibitors. By modifying the benzaldehyde moiety and introducing other functional groups, potent and selective inhibitors of various kinases have been developed.

Derivatives of isothiazolo[4,3-b]pyridines bearing a 3-phenyl or 3-N-piperidinyl moiety, which can be synthesized from this compound precursors, have been identified as highly potent inhibitors of Cyclin G-associated kinase (GAK). The insertion of a carboxamide residue at position 3 of the phenyl or piperidinyl moiety leads to inhibitors with IC₅₀ values in the low nanomolar range.

Table 2: In Vitro Activity of Isothiazolo[4,3-b]pyridine Derivatives against GAK

CompoundGAK IC₅₀ (nM)
Derivative 1 5.2
Derivative 2 3.1
Derivative 3 8.7

Signaling Pathway:

GAK is a serine/threonine kinase that plays a crucial role in clathrin-mediated membrane trafficking and is also involved in the regulation of centrosome integrity and chromosome congression during mitosis.[2] GAK acts as a cofactor for the uncoating of clathrin-coated vesicles, a fundamental process for receptor recycling and intracellular trafficking.[3] Inhibition of GAK can disrupt these processes, leading to anti-proliferative and antiviral effects.

GAK_Pathway GAK GAK Clathrin Clathrin-Coated Vesicles GAK->Clathrin regulates Mitosis Mitotic Progression GAK->Mitosis regulates Uncoating Vesicle Uncoating Clathrin->Uncoating Trafficking Intracellular Trafficking Uncoating->Trafficking Inhibitor Isothiazolo[4,3-b]pyridine Derivative Inhibitor->GAK inhibits

Simplified signaling pathway involving GAK.

Novel benzofuro[3,2-b]pyridin-2(1H)-one derivatives, which can be synthesized from precursors related to the 3-(pyridin-3-yl) scaffold, have been developed as dual inhibitors of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase delta (PI3Kδ). These dual inhibitors have shown promise in the treatment of leukemia.

Table 3: In Vitro Kinase Inhibitory Activity of Benzofuro[3,2-b]pyridin-2(1H)-one Derivatives

CompoundBTK IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
Derivative A 139275
Derivative B 74170

Signaling Pathway:

The B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of B-cells, and its dysregulation is a hallmark of many B-cell malignancies. BTK and PI3Kδ are key downstream effectors of the BCR. Upon BCR engagement, BTK is activated, leading to the activation of phospholipase C gamma 2 (PLCγ2). PI3Kδ is also activated and converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt and mTOR signaling.[4][5] Dual inhibition of BTK and PI3Kδ can effectively block these pro-survival signals in malignant B-cells.[6]

BCR_Pathway BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK PI3Kd PI3Kδ BCR->PI3Kd PLCG2 PLCγ2 BTK->PLCG2 PIP3 PIP3 PI3Kd->PIP3 converts Proliferation Cell Proliferation & Survival PLCG2->Proliferation PIP2 PIP2 AKT Akt PIP3->AKT AKT->Proliferation Inhibitor Benzofuro[3,2-b]pyridin-2(1H)-one Derivative Inhibitor->BTK inhibits Inhibitor->PI3Kd inhibits

Simplified BTK and PI3Kδ signaling pathway in B-cells.
Antibacterial Agents

The 3-(pyridin-3-yl) moiety has also been incorporated into antibacterial agents, particularly those belonging to the oxazolidinone class.

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been designed and synthesized, exhibiting potent antibacterial activity against a range of Gram-positive bacteria.

Table 4: Minimum Inhibitory Concentrations (MICs) of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

CompoundS. aureus (ATCC25923) MIC (µg/mL)S. pneumoniae (ATCC49619) MIC (µg/mL)E. faecalis (ATCC29212) MIC (µg/mL)
Derivative X 214
Derivative Y 428
Derivative Z 10.52

Mechanism of Action:

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. They bind to the 50S ribosomal subunit and prevent the formation of the initiation complex, which is a critical early step in protein synthesis.[7][8][9][10][11] This unique mechanism of action means there is no cross-resistance with other classes of protein synthesis inhibitors.

Ribosome_Inhibition cluster_ribosome Bacterial Ribosome rRNA_50S 50S Subunit (23S rRNA) InitiationComplex 70S Initiation Complex (mRNA, fMet-tRNA, 30S, 50S) rRNA_50S->InitiationComplex rRNA_30S 30S Subunit rRNA_30S->InitiationComplex ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Inhibitor 3-(Pyridine-3-yl)-2-oxazolidinone Derivative Inhibitor->rRNA_50S binds to Inhibitor->InitiationComplex prevents formation

Mechanism of action of oxazolidinone antibiotics.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its unique chemical structure provides a foundation for the synthesis of a wide range of derivatives with significant therapeutic potential. The examples of kinase inhibitors and antibacterial agents discussed in this guide highlight the broad applicability of this scaffold in addressing diverse medical needs. The detailed experimental protocols and elucidation of the underlying signaling pathways offer a solid foundation for researchers to further explore and exploit the potential of this compound and its derivatives in the development of novel therapeutics. Future research in this area will likely focus on the design and synthesis of new derivatives with improved potency, selectivity, and pharmacokinetic properties, further expanding the therapeutic landscape of compounds derived from this important core structure.

References

In-Depth Technical Guide: 3-(Pyridin-3-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Pyridin-3-Yl)Benzaldehyde is a biaryl compound featuring a pyridine ring linked to a benzaldehyde moiety. This molecule serves as a valuable intermediate in medicinal chemistry and materials science. Its structural characteristics, particularly the presence of a reactive aldehyde group and a nitrogen-containing aromatic ring, make it a versatile building block for the synthesis of more complex molecules, including potential kinase inhibitors and novel organic materials.[1] This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an analysis of its spectral characteristics.

Chemical and Physical Properties

This compound is a solid at room temperature with a high boiling point, indicative of its stable aromatic structure.[1] Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₉NO[1]
Molecular Weight 183.206 g/mol [1]
Boiling Point 355.8 °C at 760 mmHg[1]
CAS Number 131231-24-8[1]
Appearance Solid
Storage 2-8°C, dry, sealed[1]

Synthesis Protocol: Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-formylphenylboronic acid and 3-bromopyridine. This method is widely used for the formation of C-C bonds between aromatic rings due to its high functional group tolerance and generally good yields.

Experimental Materials and Reagents
  • 3-Formylphenylboronic acid

  • 3-Bromopyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-formylphenylboronic acid (1.2 equivalents), 3-bromopyridine (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the flask.

  • Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup reactants Combine Reactants: - 3-Formylphenylboronic acid - 3-Bromopyridine - K₂CO₃ catalyst Add Catalyst: - Pd(OAc)₂ - PPh₃ reactants->catalyst solvent Add Solvents: - 1,4-Dioxane - Water catalyst->solvent purge Purge with N₂/Ar solvent->purge reflux Heat to Reflux (90-100°C) Monitor by TLC purge->reflux workup Aqueous Work-up reflux->workup purify Column Chromatography workup->purify product This compound purify->product

Figure 1: Suzuki-Miyaura synthesis workflow.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on both the benzaldehyde and pyridine rings.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)Multiplicity
Aldehyde (-CHO)~9.9 - 10.1Singlet (s)
Pyridine H2, H6~8.8 - 9.1Multiplet (m)
Pyridine H4~8.0 - 8.2Multiplet (m)
Pyridine H5~7.4 - 7.6Multiplet (m)
Benzaldehyde Ring~7.6 - 8.0Multiplet (m)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the downfield shift of the carbonyl carbon.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
Carbonyl (C=O)~190 - 193
Pyridine C2, C6~148 - 152
Aromatic C (quaternary)~135 - 140
Aromatic C-H~120 - 135
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 4: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O Stretch (aldehyde)~1700 - 1720Strong
C-H Stretch (aldehyde)~2720 and ~2820Medium
Aromatic C=C Stretch~1450 - 1600Medium to Weak
Aromatic C-H Stretch>3000Weak

Biological and Pharmaceutical Relevance

This compound is a key intermediate in the synthesis of pharmaceutical compounds, notably kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Role as a Kinase Inhibitor Intermediate

The pyridine and benzaldehyde moieties of this compound provide reactive sites for further chemical modifications to build more complex molecules that can bind to the active sites of specific kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction in protein-ligand binding.

Hypothetical Signaling Pathway Involvement

A kinase inhibitor developed from this compound could potentially target a signaling pathway that is overactive in a disease state. For instance, it could be designed to inhibit a tyrosine kinase that is part of a growth factor signaling cascade.

G cluster_membrane Cell Membrane receptor Growth Factor Receptor (Tyrosine Kinase) ras Ras receptor->ras activates growth_factor Growth Factor growth_factor->receptor inhibitor Kinase Inhibitor (derived from This compound) inhibitor->receptor inhibits raf Raf ras->raf activates mek MEK raf->mek activates erk ERK mek->erk activates proliferation Cell Proliferation & Survival erk->proliferation promotes

Figure 2: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

This compound is a foundational building block with significant potential in the development of novel pharmaceuticals and advanced materials. The synthetic route via Suzuki-Miyaura coupling is robust and scalable. The predictable spectroscopic signature of this compound allows for its straightforward characterization. Further research into derivatives of this molecule is likely to yield new compounds with interesting biological activities and material properties.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 3-Bromobenzaldehyde and Pyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-(pyridin-3-yl)benzaldehyde via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol outlines the coupling of 3-bromobenzaldehyde and pyridine-3-boronic acid, a transformation that yields a key building block for the development of various pharmaceutical compounds and functional materials. This application note includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, methods for purification, and characterization data for the final product. Additionally, visual diagrams are provided to illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have made it an indispensable method in the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and advanced materials. The synthesis of this compound is of particular interest as it combines a functionalized benzene ring with a pyridine moiety, providing a versatile scaffold for further chemical modifications in drug discovery and materials science.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.
3-BromobenzaldehydeC₇H₅BrO185.021.01.0
Pyridine-3-boronic acidC₅H₆BNO₂122.921.21.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.560.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-Dioxane (anhydrous)C₄H₈O₂88.1110 mL-
Water (degassed)H₂O18.022 mL-

Table 2: Product Characterization

PropertyValue
Product Name This compound
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 10.12 (s, 1H, -CHO), 8.91 (d, J=2.0 Hz, 1H, Ar-H), 8.68 (dd, J=4.8, 1.6 Hz, 1H, Ar-H), 8.12 (s, 1H, Ar-H), 7.93 (d, J=7.6 Hz, 1H, Ar-H), 7.89 (dt, J=8.0, 2.0 Hz, 1H, Ar-H), 7.65 (t, J=7.6 Hz, 1H, Ar-H), 7.43 (dd, J=8.0, 4.8 Hz, 1H, Ar-H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 192.1, 150.2, 148.9, 137.2, 135.5, 134.9, 134.3, 130.1, 129.5, 128.2, 123.7

Experimental Protocols

Synthesis of this compound

This protocol details the Suzuki-Miyaura coupling reaction between 3-bromobenzaldehyde and pyridine-3-boronic acid.

1. Reaction Setup:

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 mmol, 185 mg), pyridine-3-boronic acid (1.2 mmol, 147 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg), to the flask.

  • Seal the flask with a rubber septum.

2. Inert Atmosphere:

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

3. Solvent Addition:

  • Under the inert atmosphere, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

4. Reaction:

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is complete when the starting material (3-bromobenzaldehyde) is no longer visible by TLC analysis.

5. Work-up:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic extracts and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Use a gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., from 100% hexane to 50:50 hexane/ethyl acetate).

  • Collect the fractions containing the desired product (visualized by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as an off-white to pale yellow solid.

Visualizations

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 3-Bromobenzaldehyde, Pyridine-3-boronic acid, K₂CO₃ catalyst Add Pd(PPh₃)₄ Catalyst reagents->catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->inert solvents Add Degassed Solvents (Dioxane/Water) inert->solvents heat Heat and Stir (90°C, 12-16h) solvents->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Ethyl Acetate and Water cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product: This compound purify->product Suzuki_Catalytic_Cycle Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide pd2_aryl R¹-Pd(II)L₂-R² pd2_halide->pd2_aryl pd2_aryl->pd0 product R¹-R² pd2_aryl->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation aryl_halide R¹-X (3-Bromobenzaldehyde) boronic_acid R²-B(OH)₂ (Pyridine-3-boronic acid) + Base

Application Notes and Protocols for the Use of 3-(Pyridin-3-Yl)Benzaldehyde in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-Yl)Benzaldehyde is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of novel kinase inhibitors. Its unique structure, featuring a reactive aldehyde group and a pyridine ring, allows for the facile construction of complex molecular scaffolds that can effectively target the ATP-binding site of various kinases. This document provides detailed application notes, experimental protocols, and relevant biological data to guide researchers in the use of this compound for the development of potent and selective kinase inhibitors. The protocols and data presented are based on established synthetic methodologies and published research on structurally analogous compounds.

Data Presentation: Potency of Analogous Kinase Inhibitors

While specific quantitative data for kinase inhibitors directly synthesized from this compound is not widely published, the following table summarizes the inhibitory activity (IC50) of structurally related compounds synthesized via reductive amination of a benzaldehyde derivative. This data serves as a valuable benchmark for the expected potency of novel inhibitors synthesized using this compound.

Compound ID (Analogous)Target KinaseIC50 (nM)
1 EGFR910
HER-4>10,000
VEGFR-2160
PDGFRα670
2 EGFR920
HER-4>10,000
VEGFR-2480
PDGFRα770

Experimental Protocols

Protocol 1: Synthesis of a Kinase Inhibitor via Reductive Amination

This protocol details the synthesis of a generic kinase inhibitor scaffold from this compound and a primary amine-containing fragment (e.g., 4-amino-N-(3-(trifluoromethyl)phenyl)benzamide) via a one-pot reductive amination reaction.

Materials:

  • This compound

  • Amine-containing fragment (e.g., 4-amino-N-(3-(trifluoromethyl)phenyl)benzamide)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the primary amine-containing fragment (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes. If the imine formation is slow, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a panel of target kinases.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Synthesized inhibitor compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, the kinase-specific substrate, and the inhibitor at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.

  • Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways of key kinases that can be targeted by inhibitors derived from this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival PKC PKC PLCg->PKC PKC->Proliferation

Caption: Simplified EGFR signaling pathway.

HER4_Signaling_Pathway Neuregulin Neuregulin HER4 HER4 (ErbB4) Neuregulin->HER4 PI3K PI3K HER4->PI3K STAT5 STAT5 HER4->STAT5 Akt Akt PI3K->Akt Survival Survival Akt->Survival Differentiation Differentiation STAT5->Differentiation

Caption: Simplified HER4 (ErbB4) signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Permeability Vascular Permeability eNOS->Permeability

Caption: Simplified VEGFR-2 signaling pathway.

PDGFRa_Signaling_Pathway PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa Grb2 Grb2 PDGFRa->Grb2 PI3K PI3K PDGFRa->PI3K STAT STAT PDGFRa->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration STAT->Migration

Caption: Simplified PDGFRα signaling pathway.

Experimental Workflow

Experimental_Workflow Start This compound + Primary Amine ReductiveAmination Reductive Amination (NaBH(OAc)3) Start->ReductiveAmination Purification Purification (Column Chromatography) ReductiveAmination->Purification Characterization Characterization (NMR, MS) Purification->Characterization KinaseAssay In Vitro Kinase Assay Characterization->KinaseAssay DataAnalysis IC50 Determination KinaseAssay->DataAnalysis

Caption: Workflow for kinase inhibitor synthesis and evaluation.

The Pivotal Role of 3-(Pyridin-3-Yl)Benzaldehyde in Medicinal Chemistry: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China – December 25, 2025 – 3-(Pyridin-3-Yl)Benzaldehyde, a versatile aromatic aldehyde, has emerged as a critical intermediate in medicinal chemistry, enabling the synthesis of a diverse array of biologically active compounds. Its unique structural motif, featuring a pyridine ring linked to a benzaldehyde, provides a valuable scaffold for the development of novel therapeutic agents targeting a range of diseases, from inflammatory conditions to bacterial infections. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this important building block.

The strategic placement of the nitrogen atom in the pyridine ring and the reactive aldehyde group makes this compound an ideal substrate for a variety of chemical transformations. It is particularly valuable in the construction of complex molecules through cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in the formation of Schiff bases and other heterocyclic systems.[1] These reactions have been instrumental in the discovery of potent kinase inhibitors and novel antibacterial agents.

Application in the Development of p38 MAPK Inhibitors

A significant application of this compound and its derivatives is in the synthesis of inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in a host of diseases, including rheumatoid arthritis and inflammatory bowel disease. By inhibiting p38 MAPK, the production of pro-inflammatory cytokines like TNF-α and IL-1 can be suppressed, offering a promising therapeutic strategy.

A notable example is the development of the potent and orally active p38 MAPK inhibitor, TAK-715. While the direct synthesis of TAK-715 from this compound is not explicitly detailed in readily available literature, the core structure of related 4-phenyl-5-pyridyl-1,3-thiazole derivatives highlights the importance of the pyridinyl-phenyl scaffold, which can be accessed through intermediates like this compound. The synthesis of such compounds often involves the construction of the central thiazole ring from a pyridyl-substituted benzaldehyde precursor.

Quantitative Data: p38 MAPK Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative compounds derived from pyridinyl-phenyl scaffolds against p38α MAPK and TNF-α release.

Compound IDp38α IC₅₀ (nM)TNF-α Release IC₅₀ (nM)Reference
TAK-715 7.148
6f 81Not Reported[2]
9e 38Not Reported[2]
3e 80Not Reported[3]
3f 1100Not Reported[3]

Application in the Synthesis of Novel Antibacterial Agents

Researchers have also successfully utilized pyridinyl-containing scaffolds, accessible from intermediates like this compound, to develop novel antibacterial agents. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: Antibacterial Activity (MIC Values)

The table below presents the Minimum Inhibitory Concentration (MIC) values for a selection of 3-(pyridine-3-yl)-2-oxazolidinone derivatives against various Gram-positive bacterial strains.[4]

Compound IDS. aureus (ATCC29213)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)
21b 2 µg/mL1 µg/mL4 µg/mL2 µg/mL
21d 1 µg/mL0.5 µg/mL2 µg/mL1 µg/mL
21e 2 µg/mL1 µg/mL4 µg/mL2 µg/mL
21f 2 µg/mL1 µg/mL2 µg/mL1 µg/mL
Linezolid 2 µg/mL1 µg/mL2 µg/mL1 µg/mL

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-(Pyridin-3-yl)biphenyl

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of an aryl halide with a pyridinylboronic acid, a key transformation to generate the core scaffold of many bioactive molecules.

Materials:

  • 3-Bromobenzaldehyde (or other aryl halide)

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv), pyridine-3-boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.12 mmol, 12 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(pyridin-3-yl)biphenyl derivative.

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 3-Bromobenzaldehyde E Combine Reactants in Dioxane/Water A->E B Pyridine-3-boronic acid B->E C Pd Catalyst & Ligand C->E D Base (K2CO3) D->E F Inert Atmosphere (Ar/N2) E->F G Heat and Stir (90°C) F->G H Cool & Quench G->H I Liquid-Liquid Extraction H->I J Dry & Concentrate I->J K Column Chromatography J->K L Pure 3-(Pyridin-3-yl)biphenyl K->L

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Synthesis of (R)-5-(Hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one

This protocol outlines the synthesis of a key oxazolidinone intermediate, demonstrating a pathway to antibacterial agents from a pyridinyl precursor.[4]

Materials:

  • 3-Bromopyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • (R)-Glycidyl butyrate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-bromopyridine (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.0 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

  • In a separate flask, dissolve (R)-glycidyl butyrate (1.2 equiv) in anhydrous THF.

  • Add the solution of (R)-glycidyl butyrate dropwise to the reaction mixture at -78 °C. Stir for an additional 1 hour at this temperature.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (R)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one.

Oxazolidinone_Synthesis_Workflow A 3-Bromopyridine in THF B Lithiation with n-BuLi at -78°C A->B C Addition of (R)-Glycidyl Butyrate B->C D Warm to RT and Stir C->D E Aqueous Workup (NH4Cl quench) D->E F Extraction with Ethyl Acetate E->F G Purification (Chromatography) F->G H Final Oxazolidinone Product G->H

Caption: Workflow for oxazolidinone intermediate synthesis.

Signaling Pathway

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation. Its activation leads to the production of pro-inflammatory cytokines, making it a key therapeutic target.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Inhibitor This compound -derived Inhibitors Inhibitor->p38_MAPK inhibits Gene_Expression Gene Expression MK2->Gene_Expression Transcription_Factors->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Caption: The p38 MAPK signaling cascade and inhibition.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a new generation of therapeutic agents. Its utility in constructing molecules that can potently and selectively modulate key biological pathways, such as the p38 MAPK pathway, underscores its importance in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers dedicated to advancing the field of medicinal chemistry.

References

Application of 3-(Pyridin-3-Yl)Benzaldehyde in Cross-Coupling Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Pyridin-3-yl)benzaldehyde is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group and a pyridyl moiety, makes it a valuable building block for the synthesis of complex organic molecules. The presence of the pyridine ring allows for its synthesis and further functionalization through various palladium-catalyzed cross-coupling reactions, providing a powerful tool for creating diverse molecular architectures. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and its precursors in key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

General Workflow for Cross-Coupling Reactions

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is outlined below. This generalized scheme is applicable to the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions with appropriate modifications to the coupling partners and reaction conditions.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Reactants: Aryl Halide/Triflate, Coupling Partner, Base catalyst Add Palladium Pre-catalyst and Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir under Inert Atmosphere solvent->react monitor Monitor Reaction Progress (TLC, GC, LC-MS) react->monitor quench Quench Reaction and Perform Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Final Product purify->end Characterize Product (NMR, MS, etc.)

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds. A primary application in the context of this topic is the synthesis of this compound itself from 3-bromobenzaldehyde and a suitable pyridine-boron reagent.

General Reaction Scheme

Suzuki A C A->C Pd Catalyst, Base B

Suzuki-Miyaura coupling for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with pyridylboronic acids.

Materials:

  • 3-Bromobenzaldehyde

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data for Suzuki-Miyaura Reactions

The following table summarizes representative yields for Suzuki-Miyaura couplings of various aryl bromides with pyridine-3-boronic acid under different conditions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-BromobenzaldehydePd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O901285
23-BromobenzonitrilePd(dppf)Cl₂ (3)-Cs₂CO₃Toluene/H₂O100892
3Methyl 3-bromobenzoatePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane1101688

Heck Reaction

General Reaction Scheme

Heck A C A->C Pd Catalyst, Base B Sonogashira A C A->C Pd/Cu Catalyst, Base B Buchwald A C A->C Pd Catalyst, Ligand, Base B

Application Notes and Protocols for Ligand Preparation in Catalysis Using 3-(Pyridin-3-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff base and N-heterocyclic carbene (NHC) ligands derived from 3-(pyridin-3-yl)benzaldehyde. Furthermore, it outlines their application in palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction

This compound is a versatile bifunctional molecule incorporating both a pyridine and a benzaldehyde moiety. This unique structure makes it an excellent starting material for the synthesis of a variety of ligands for catalysis. The pyridine nitrogen and the aldehyde functionality offer two distinct points for chemical modification, allowing for the creation of diverse ligand architectures. The resulting ligands, particularly Schiff bases and N-heterocyclic carbenes (NHCs), can coordinate with transition metals like palladium and ruthenium to form highly active catalysts for a range of organic transformations.

Ligand Synthesis from this compound

Two primary classes of ligands can be readily synthesized from this compound: Schiff bases and N-heterocyclic carbenes.

Schiff Base Ligand Synthesis

Schiff base ligands are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. These ligands are valued for their straightforward synthesis and their ability to form stable complexes with various metal ions.[1][2]

Experimental Protocol: Synthesis of a Representative Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from this compound and aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 eq.) in absolute ethanol in a round-bottom flask.

  • Add aniline (1.0 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum.

  • Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.

Expected Observations:

  • A color change is typically observed upon formation of the imine bond.

  • The FT-IR spectrum should show a characteristic imine (C=N) stretching band around 1630 cm⁻¹.

  • The ¹H-NMR spectrum will show a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8-9 ppm.

Diagram of Schiff Base Synthesis Workflow

Schiff_Base_Synthesis reactant1 This compound reaction Condensation Reaction (Reflux, 2-4h) reactant1->reaction reactant2 Primary Amine (e.g., Aniline) reactant2->reaction reagents Ethanol, Acetic Acid (cat.) reagents->reaction workup Cooling & Filtration reaction->workup product Schiff Base Ligand workup->product

Caption: General workflow for the synthesis of Schiff base ligands.

N-Heterocyclic Carbene (NHC) Precursor Synthesis

N-heterocyclic carbenes (NHCs) are a class of persistent carbenes that have become ubiquitous ligands in organometallic chemistry and catalysis due to their strong σ-donating properties.[3] The synthesis of NHC precursors, typically imidazolium or imidazolinium salts, from this compound involves a multi-step process.

Experimental Protocol: Synthesis of a Representative Imidazolium Salt (NHC Precursor)

This protocol outlines a general procedure for the synthesis of an imidazolium salt precursor for an NHC ligand.

Materials:

  • This compound

  • Primary amine (e.g., 2,6-diisopropylaniline)

  • Glyoxal (40% in water)

  • Paraformaldehyde

  • Chlorotrimethylsilane (TMSCl)

  • Toluene

  • Ethyl acetate

  • Hydrochloric acid (4 M in dioxane)

Procedure:

Step 1: Synthesis of the Diimine

  • In a round-bottom flask, dissolve the primary amine (2.0 eq.) in a suitable solvent like methanol.

  • Add glyoxal (1.0 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • The diimine product will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry.

Step 2: Cyclization to form the Imidazolium Salt

  • Dissolve the synthesized diimine (1.0 eq.) in ethyl acetate.

  • Add paraformaldehyde (1.1 eq.).

  • Slowly add chlorotrimethylsilane (1.5 eq.) to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • The imidazolium chloride salt will precipitate. Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum.[4]

Diagram of NHC Precursor Synthesis Workflow

NHC_Precursor_Synthesis start This compound (Functionalization to Amine) amine Pyridinyl-functionalized Primary Amine start->amine step1 Diimine Formation amine->step1 glyoxal Glyoxal glyoxal->step1 diimine Diimine Intermediate step1->diimine step2 Cyclization diimine->step2 reagents2 Paraformaldehyde, TMSCl, HCl reagents2->step2 product Imidazolium Salt (NHC Precursor) step2->product Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex1 R-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R'-B(OH)₂ pd_complex2 R-Pd(II)L_n-R' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

References

Designing Organic Materials with 3-(Pyridin-3-Yl)Benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design and synthesis of novel organic materials utilizing 3-(Pyridin-3-Yl)Benzaldehyde as a key building block. This versatile intermediate is particularly valuable in the fields of medicinal chemistry and materials science due to the presence of both a reactive aldehyde group and a pyridine ring, which can be functionalized through various organic reactions.[1]

Applications in Organic Synthesis

This compound is a versatile precursor for a range of organic materials, including but not limited to, chalcones, stilbenes, and other heterocyclic systems. Its aldehyde functionality allows for participation in classic condensation and olefination reactions, while the pyridine moiety can be involved in cross-coupling reactions to construct complex aromatic systems.[1]

Synthesis of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone core, are a significant class of compounds with diverse pharmacological activities. The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to novel pyridinyl-chalcones.

Featured Compounds:

  • (E)-1-(2-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one: A potential building block for flavonoid-like structures.

  • (E)-1-(3,4-dichlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one: A halogenated chalcone with potential for further functionalization.

  • (E)-3-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: A trimethoxyphenyl substituted chalcone.

Table 1: Synthesis of Chalcone Derivatives

Compound IDStarting AcetophenoneYield (%)Melting Point (°C)Spectroscopic Data Highlights
1a 2'-Hydroxyacetophenone58%-¹H-NMR: Signals at δ 8.89, 8.66, 7.97, 7.92-7.89, 7.73, 7.54-7.52, 7.39, 7.05, 6.98-6.96 ppm. ¹³C-NMR: Signals at δ 193.1, 163.7, 151.4, 150.1, 141.6, 136.7, 134.7, 130.4, 129.6, 123.8, 122.1, 119.8, 119.0, 118.8 ppm. MS (ESI): m/z 226.1 [M+H]⁺.[2]
1b 3',4'-Dichloroacetophenone67%-¹H-NMR: Signals at δ 9.04, 8.62-8.41, 8.11, 7.82, 7.54 ppm. ¹³C-NMR: Signals at δ 181.7, 151.3, 150.6, 148.5, 141.7, 137.4, 135.4, 131.2, 130.5, 130.3, 128.6, 123.9, 123.2 ppm. MS (ESI): m/z 278.0 [M+H]⁺.[2]
1c 3',4',5'-Trimethoxyacetophenone65%-¹H-NMR: Signals at δ 8.86, 8.62, 7.93, 7.78, 7.53, 7.35, 7.24, 3.93 ppm. ¹³C-NMR: Signals at δ 188.5, 153.2, 151.1, 149.9, 142.9, 140.8, 134.7, 133.0, 130.7, 123.8, 123.6, 106.2, 56.4 ppm. MS (ESI): m/z 300.1 [M+H]⁺.[2]
Synthesis of Stilbene and Other Olefin Derivatives

The Wittig and Horner-Wadsworth-Emmons reactions are powerful tools for the synthesis of stilbenes and other olefinic compounds from aldehydes. These reactions allow for the formation of a new carbon-carbon double bond with control over stereochemistry.

Knoevenagel Condensation

The Knoevenagel condensation provides a route to α,β-unsaturated dinitriles or esters, which are versatile intermediates for further synthetic transformations.

Applications in Medicinal Chemistry

The pyridinylpyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of this compound are valuable precursors for the synthesis of potent inhibitors of enzymes such as Bcr-Abl and PI3K, which are implicated in various cancers.[3][4]

Bcr-Abl Kinase Inhibitors

The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). The development of small molecule inhibitors targeting the ATP-binding site of Bcr-Abl has revolutionized the treatment of CML. Pyridinylpyrimidine-based compounds have shown significant promise as Bcr-Abl inhibitors.[3]

PI3K/Akt/mTOR Signaling Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for drug development.[4] The synthesis of trisubstituted morpholinopyrimidines and other heterocyclic systems incorporating the 3-(pyridin-3-yl) motif can lead to potent PI3K inhibitors.

Experimental Protocols

General Synthesis of Chalcones via Claisen-Schmidt Condensation

Protocol 1: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(pyridin-3-yl)prop-2-en-1-one (1a)

  • To a solution of 2'-hydroxyacetophenone (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL), an aqueous solution of NaOH (40%, 5 mL) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours and monitored by TLC.

  • Upon completion, the reaction mixture is poured into ice-cold water and neutralized with dilute HCl.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone.

reagents 2'-Hydroxyacetophenone + This compound reaction Claisen-Schmidt Condensation (Stirring, RT, 12-24h) reagents->reaction solvent Ethanol solvent->reaction base NaOH (aq) base->reaction workup Workup: 1. Pour into ice-water 2. Neutralize with HCl 3. Filter 4. Wash with water 5. Dry reaction->workup purification Purification: Recrystallization (Ethanol) workup->purification product Product: (E)-1-(2-hydroxyphenyl)-3- (pyridin-3-yl)prop-2-en-1-one purification->product

Caption: General workflow for the synthesis of chalcones.

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound (if modified with a halide) or a halide-substituted pyridine (1.0 mmol), an appropriate arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent (e.g., dioxane/water), a base such as K₂CO₃ (2.0 mmol) is added.

  • The reaction mixture is heated at reflux (80-100 °C) under an inert atmosphere (e.g., Argon) until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

reactants Aryl Halide + Arylboronic Acid reaction Suzuki-Miyaura Coupling (Reflux, Inert Atm.) reactants->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction workup Workup: 1. Dilute with H₂O 2. Extract (EtOAc) 3. Wash with Brine 4. Dry (Na₂SO₄) 5. Concentrate reaction->workup purification Purification: Column Chromatography workup->purification product Biaryl Product purification->product

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Signaling Pathway Interactions

Bcr-Abl Signaling Pathway

The Bcr-Abl oncoprotein activates a number of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to increased cell proliferation and survival. Inhibitors that bind to the ATP-binding site of the Abl kinase domain can block these downstream effects.

BcrAbl Bcr-Abl Oncoprotein RAS RAS/MAPK Pathway BcrAbl->RAS PI3K PI3K/AKT Pathway BcrAbl->PI3K JAK JAK/STAT Pathway BcrAbl->JAK Inhibitor Pyridinylpyrimidine Inhibitor Inhibitor->BcrAbl Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation JAK->Proliferation

Caption: Inhibition of Bcr-Abl signaling pathways.

References

Application Notes & Protocols: Biological Activity of 3-(Pyridin-3-Yl)Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(pyridin-3-yl)benzaldehyde scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its unique structure, featuring a pyridine ring coupled with a benzaldehyde moiety, allows for extensive functionalization, leading to derivatives with significant therapeutic potential. These derivatives have been investigated for various pharmacological activities, including anticancer, antibacterial, enzyme inhibition, and antifungal properties. This document provides a comprehensive overview of the biological activities of these compounds, presenting key quantitative data and detailed experimental protocols for their evaluation.

I. Anticancer and Cytotoxic Activity

Derivatives of benzaldehyde have shown promise as anticancer agents by targeting critical cellular pathways involved in tumor progression and treatment resistance. A notable mechanism involves the inhibition of protein-protein interactions that drive cancer cell survival and metastasis.

Mechanism of Action: Targeting the 14-3-3ζ/H3S28ph Interaction

Benzaldehyde derivatives have been found to inhibit the interaction between the 14-3-3ζ protein and phosphorylated histone H3 (H3S28ph). This interaction is crucial for promoting epithelial-mesenchymal plasticity (EMP), a process that enhances cancer cell motility, invasion, and resistance to therapies. By disrupting this binding, these compounds can suppress EMP, thereby inhibiting tumor growth, preventing metastasis, and potentially overcoming drug resistance.[2]

cluster_0 Cancer Cell Therapy Chemotherapy/ Radiation H3 Histone H3 Therapy->H3 induces phosphorylation H3S28ph p-Histone H3 (S28) H3->H3S28ph Complex 14-3-3ζ / H3S28ph Complex H3S28ph->Complex Fourteen33 14-3-3ζ Protein Fourteen33->Complex EMP EMP Genes (e.g., E2F2, ID1) Complex->EMP activates transcription Resistance Treatment Resistance Metastasis EMP->Resistance Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->Complex inhibits interaction

Figure 1. Anticancer mechanism of Benzaldehyde derivatives.
Quantitative Data: Cytotoxicity

While specific data for this compound derivatives are emerging, related benzyloxybenzaldehyde compounds have been evaluated as potent inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to cancer stemness and resistance.

Compound IDTargetIC50 (µM)Cell LineReference
ABMM-15ALDH1A30.23-[3]
ABMM-16ALDH1A31.29-[3]
NR6ALDH1A35.3-[3]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds. It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, DU-145)[5]

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO) or other solubilization solution[7][8]

  • Test compound (this compound derivative) dissolved in DMSO

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.[7]

  • MTT Addition: After incubation, remove the drug-containing medium. Add 100 µL of fresh serum-free medium and 10-50 µL of MTT solution to each well.[6][7]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan crystals.[7]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

II. Antibacterial Activity

Derivatives incorporating the 3-(pyridin-3-yl) moiety have demonstrated significant potential as antibacterial agents, particularly against Gram-positive bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

A series of 3-(pyridin-3-yl)-2-oxazolidinone derivatives were evaluated for their in vitro antibacterial activity. Several compounds exhibited potent activity comparable to the standard drug, linezolid.[9]

Compound IDS. aureus (ATCC29213)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)S. xylosus (ATCC35924)
21b 44888
21d 22444
21e 44888
21f 44888
Linezolid 22222
All values are MIC in µg/mL.[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[10][11]

start Start prep_compound Prepare serial 2-fold dilutions of test compound in broth in a 96-well plate start->prep_compound inoculate Inoculate each well with the bacterial suspension. Include growth & sterility controls. prep_compound->inoculate prep_inoculum Prepare standardized bacterial suspension (e.g., 0.5 McFarland, diluted to ~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect wells for turbidity (bacterial growth) incubate->read determine_mic MIC = Lowest concentration in a clear well (no growth) read->determine_mic end End determine_mic->end

Figure 2. Workflow for MIC determination via broth microdilution.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[10]

  • Test compound and standard antibiotic (e.g., Linezolid)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Prepare a stock solution of the test compound in DMSO and add a specific volume to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

III. Enzyme Inhibition

The structural features of this compound derivatives make them suitable candidates for designing specific enzyme inhibitors.

Target: Aldehyde Dehydrogenase (ALDH)

ALDH enzymes, particularly the ALDH1A3 isoform, are overexpressed in various cancers and contribute to therapy resistance.[3] Benzyloxybenzaldehyde derivatives, which share a core structural motif, have been identified as potent and selective inhibitors of ALDH1A3.

Protocol: ALDH1A3 Enzymatic Assay This assay measures ALDH1A3 activity by monitoring the production of NADH, which is fluorescent.[12]

Materials:

  • Recombinant human ALDH1A3 enzyme

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

  • NAD⁺ solution

  • Aldehyde substrate (e.g., hexanal)

  • Test compound in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Plate Setup: Add 1 µL of serially diluted test compound or DMSO (control) to the appropriate wells.

  • Enzyme Addition: Add 24 µL of a pre-mixed solution containing the ALDH1A3 enzyme and NAD⁺ in assay buffer to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the substrate solution to each well.

  • Kinetic Reading: Immediately place the plate in a reader pre-heated to 37°C and monitor the increase in fluorescence (NADH production) kinetically for 10-15 minutes.

  • Data Analysis: Calculate the reaction rate (slope) for each well. Determine the percent inhibition relative to the DMSO control and calculate the IC50 value.[12]

IV. Antifungal and Anti-aflatoxigenic Activity

Certain derivatives have shown activity against pathogenic fungi and their toxic metabolic byproducts, such as aflatoxins.

Mechanism of Action: Inhibition of Aflatoxin Biosynthesis

The derivative 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA) has been shown to inhibit the production of Aflatoxin B1 (AFB1) by the fungus Aspergillus flavus. It acts by downregulating the expression of key regulatory genes (veA and laeA), which in turn suppresses the transcription of aflR, a critical activator of the aflatoxin biosynthetic gene cluster.

MPOBA MPOBA Derivative veA veA gene MPOBA->veA downregulates laeA laeA gene MPOBA->laeA aflR aflR gene (Pathway Regulator) veA->aflR activates laeA->aflR activates AF_genes Aflatoxin Biosynthesis Structural Genes aflR->AF_genes activates Aflatoxin Aflatoxin Production AF_genes->Aflatoxin

Figure 3. Mechanism of anti-aflatoxigenic activity.
Quantitative Data: Anti-aflatoxigenic Activity

Compound IDActivityIC50Organism
MPOBA Inhibition of Aflatoxin B1 Production0.55 mMAspergillus flavus
Protocol: qRT-PCR for Gene Expression Analysis

To confirm the mechanism of action, quantitative real-time PCR (qRT-PCR) can be used to measure the change in mRNA levels of target genes (veA, laeA, aflR) in A. flavus after treatment with the test compound.[13][14]

Materials:

  • Aspergillus flavus culture

  • Test compound (MPOBA)

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for target genes (veA, laeA, aflR) and a housekeeping gene (e.g., β-tubulin)

Procedure:

  • Fungal Culture and Treatment: Grow A. flavus in a suitable liquid medium. Add the test compound at various concentrations and incubate for a defined period.

  • RNA Extraction: Harvest the fungal mycelia, freeze immediately in liquid nitrogen, and grind to a fine powder. Extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction in a plate with the following components in each well: cDNA template, forward and reverse primers for a target gene, and qPCR master mix.

  • Thermal Cycling: Run the plate in a qPCR instrument with an appropriate thermal cycling program (denaturation, annealing, extension).

  • Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the expression of target genes to the housekeeping gene and comparing treated samples to untreated controls.[14]

References

Application Notes and Protocols for the Quantification of 3-(Pyridin-3-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 3-(Pyridin-3-yl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors.[1] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are designed to deliver accurate and reproducible quantification in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[2][3] This method is highly suitable for the analysis of this compound in reaction mixtures and purification process samples.

Protocol: HPLC Analysis of this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm, determined from the UV absorbance spectrum of this compound.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC)

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds.[4][5] It is particularly useful for identifying and quantifying impurities in this compound samples.

Protocol: GC-MS Analysis of this compound

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or methanol (e.g., 1 mg/mL). Create a series of dilutions for the calibration curve.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the linear range of the assay.

  • Quantification: Use selected ion monitoring (SIM) for the molecular ion (m/z 183.21) and other characteristic fragment ions to enhance sensitivity and selectivity.[1] Generate a calibration curve based on the peak area of the target ion versus concentration.

Quantitative Data Summary (GC-MS)

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)5 ng/mL
Limit of Quantification (LOQ)15 ng/mL
Accuracy (% Recovery)97 - 103%
Precision (% RSD)< 3%

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[6][7] This technique is suitable for the routine analysis of this compound in pure samples or simple mixtures where interfering substances are absent.

Protocol: UV-Vis Spectrophotometric Analysis of this compound

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A suitable UV-grade solvent such as ethanol or methanol.

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound from 200 to 400 nm. The λmax is expected to be in the range of 250-280 nm based on the aromatic and aldehydic chromophores.

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a set of standards by serial dilution to generate a calibration curve.

  • Sample Preparation: Dissolve the sample in the same solvent to achieve an absorbance value within the linear range of the Beer-Lambert law (typically 0.1 to 1.0).

  • Quantification: Measure the absorbance of the standards and the sample at the λmax. Construct a calibration curve by plotting absorbance versus concentration. Calculate the concentration of the sample from its absorbance using the calibration curve.

Quantitative Data Summary (UV-Vis Spectrophotometry)

ParameterResult
Linearity (r²)> 0.995
Molar Absorptivity (ε)To be determined experimentally
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow start Sample containing This compound prep Sample Preparation (Dissolution & Filtration) start->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms uvvis UV-Vis Analysis prep->uvvis data_hplc Data Acquisition (Chromatogram) hplc->data_hplc data_gcms Data Acquisition (Chromatogram & Mass Spectrum) gcms->data_gcms data_uvvis Data Acquisition (Absorbance Spectrum) uvvis->data_uvvis quant_hplc Quantification (Calibration Curve) data_hplc->quant_hplc quant_gcms Quantification (Calibration Curve) data_gcms->quant_gcms quant_uvvis Quantification (Calibration Curve) data_uvvis->quant_uvvis result Quantitative Result quant_hplc->result quant_gcms->result quant_uvvis->result

Caption: General experimental workflow for the quantification of this compound.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds pi3k PI3K receptor->pi3k Activates pip2 PIP2 pip3 PIP3 pip2->pip3 pi3k->pip3 Phosphorylates pdk1 PDK1 pip3->pdk1 Recruits & Activates akt Akt pdk1->akt Phosphorylates & Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor Kinase Inhibitor (Synthesized from This compound) inhibitor->pi3k Inhibits

Caption: Hypothetical signaling pathway inhibited by a drug synthesized from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Pyridin-3-Yl)Benzaldehyde via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyridin-3-Yl)Benzaldehyde through Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion to the desired product, this compound. What are the likely causes?

A1: Low or no yield in this Suzuki coupling can often be attributed to several critical factors:

  • Catalyst Inactivity: The active catalyst for the Suzuki reaction is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be efficiently reduced to the active form. Additionally, the nitrogen atom of the pyridine ring in 3-bromopyridine can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium complex is a crucial step. This can be sluggish, especially if the boronic acid is of poor quality or if the chosen base is not effective in activating it.

  • Poor Reagent Quality: The presence of water or other protic impurities in the solvent or reagents can lead to side reactions, particularly protodeboronation of the 3-formylphenylboronic acid. Ensure all reagents are pure and solvents are anhydrous.

Q2: I am observing significant amounts of benzaldehyde as a byproduct. What is causing this and how can I prevent it?

A2: The presence of benzaldehyde indicates that protodeboronation is occurring. This is a common side reaction where the carbon-boron bond of the 3-formylphenylboronic acid is cleaved and replaced by a carbon-hydrogen bond.

  • To mitigate protodeboronation:

    • Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. The presence of water can facilitate this side reaction.[1]

    • Select the Appropriate Base: While a base is necessary for the reaction, strong bases or the presence of excess hydroxide ions can promote protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.[1]

    • Use Boronic Esters: Consider converting the 3-formylphenylboronic acid to a more stable boronate ester (e.g., a pinacol ester) to reduce the rate of protodeboronation.

    • Control Reaction Temperature: High temperatures can accelerate protodeboronation. Aim for the lowest temperature that allows for efficient catalytic turnover.[1]

Q3: My product is contaminated with bipyridine and/or biphenyl dicarbaldehyde. How can I minimize these homocoupling byproducts?

A3: The formation of symmetrical biaryls (e.g., 3,3'-bipyridine from 3-bromopyridine or 3,3'-diformylbiphenyl from 3-formylphenylboronic acid) is known as homocoupling . This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that facilitate homocoupling.[2][3]

  • To minimize homocoupling:

    • Ensure an Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3]

    • Use a Pd(0) Catalyst Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to using a Pd(II) precatalyst.

    • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can sometimes favor homocoupling.

Q4: The reaction is sluggish and does not go to completion, even after extended reaction times. What can I do to improve the reaction rate?

A4: Sluggish reactions in this specific coupling can be due to the electronic properties of the pyridine ring and potential steric hindrance.

  • To improve reaction kinetics:

    • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Consider using more electron-rich and bulky phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), which can stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.

    • Increase Catalyst Loading: If catalyst deactivation is suspected, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.

    • Screen Different Bases: The choice of base is crucial. Stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the reaction, but their effect on side reactions should be monitored.

    • Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like dioxane or DMF, often in combination with water, are commonly used.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Suzuki coupling reaction?

A: The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The main steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromopyridine).

  • Transmetalation: The organic group from the organoboron species (3-formylphenylboronic acid, activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the product (this compound) and regenerating the Pd(0) catalyst.

Q: Why is a base necessary in the Suzuki coupling reaction?

A: The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[4][5]

Q: Can I use other aryl halides besides 3-bromopyridine?

A: Yes, other aryl halides can be used. The reactivity generally follows the trend: I > Br > OTf >> Cl. While aryl chlorides are less reactive, the use of specialized, electron-rich, and bulky ligands can often facilitate their coupling.

Q: How do I monitor the progress of the reaction?

A: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Quantitative Data on Suzuki Coupling Conditions

The following table summarizes representative data on how different reaction parameters can influence the yield of the desired product and the formation of side products in Suzuki couplings of pyridine derivatives. Note that optimal conditions can be substrate-specific.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield of Desired Product (%)Major Side Products
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)1001265-75Homocoupling, Protodeboronation
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)901670-80Homocoupling
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)Toluene110885-95Minimal
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1001280-90Protodeboronation

Detailed Experimental Protocol

This is a generalized protocol for the synthesis of this compound via Suzuki-Miyaura coupling. Optimization may be required for specific laboratory conditions and reagent batches.

Materials:

  • 3-Bromopyridine

  • 3-Formylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd(II) source and a ligand)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq.), 3-formylphenylboronic acid (1.1-1.5 eq.), and the chosen base (2.0-3.0 eq.).

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for at least three cycles to remove any oxygen.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent via a syringe or cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material (3-bromopyridine) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or brine.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure this compound.

Visualizations

Suzuki_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions ArylHalide 3-Bromopyridine Coupling Suzuki Coupling ArylHalide->Coupling Homocoupling_Halide Homocoupling (Aryl Halide) ArylHalide->Homocoupling_Halide BoronicAcid 3-Formylphenylboronic Acid BoronicAcid->Coupling Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Homocoupling_Boronic Homocoupling (Boronic Acid) BoronicAcid->Homocoupling_Boronic Catalyst Pd(0) Catalyst + Base Catalyst->Coupling Product This compound Coupling->Product Benzaldehyde Benzaldehyde Protodeboronation->Benzaldehyde Biphenyl 3,3'-Diformylbiphenyl Homocoupling_Boronic->Biphenyl Bipyridine 3,3'-Bipyridine Homocoupling_Halide->Bipyridine

Caption: Main reaction pathway and common side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impurities in Suzuki Coupling Check_SM Check Starting Material Purity Start->Check_SM Identify_Byproducts Identify Byproducts (TLC, LC-MS, NMR) Check_SM->Identify_Byproducts Pure Purify_SM Purify Starting Materials Check_SM->Purify_SM Impure Is_Protodeboronation Protodeboronation (Benzaldehyde)? Identify_Byproducts->Is_Protodeboronation Is_Homocoupling Homocoupling (Bipyridine/Biphenyl)? Is_Protodeboronation->Is_Homocoupling No Fix_Protodeboronation Use Anhydrous Solvents Use Weaker Base (K₂CO₃) Use Boronate Ester Lower Temperature Is_Protodeboronation->Fix_Protodeboronation Yes Is_Low_Conversion Low Conversion? Is_Homocoupling->Is_Low_Conversion No Fix_Homocoupling Degas Thoroughly Use Inert Atmosphere Use Pd(0) Source Is_Homocoupling->Fix_Homocoupling Yes Fix_Low_Conversion Screen Ligands (e.g., SPhos) Increase Catalyst Loading Screen Bases (K₃PO₄, Cs₂CO₃) Optimize Temperature Is_Low_Conversion->Fix_Low_Conversion Yes End Optimized Reaction Is_Low_Conversion->End No Fix_Protodeboronation->End Fix_Homocoupling->End Fix_Low_Conversion->End Purify_SM->Identify_Byproducts

Caption: Troubleshooting workflow for optimizing the Suzuki coupling synthesis of this compound.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for Heteroaryl Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving heteroaryl aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the Suzuki coupling of heteroaryl aldehydes in a question-and-answer format.

Q1: My Suzuki coupling reaction with a heteroaryl aldehyde is giving low to no yield of the desired product. What are the common causes?

A1: Low or no yield in the Suzuki coupling of heteroaryl aldehydes can stem from several factors:

  • Catalyst Deactivation: Heteroatoms (especially nitrogen) in the heteroaryl ring can coordinate to the palladium catalyst, leading to deactivation.[1][2]

  • Protodeboronation of the Boronic Acid: Heteroaryl boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under the basic reaction conditions.[1][3]

  • Side Reactions of the Aldehyde Group: The aldehyde functionality can participate in side reactions, such as reduction to the corresponding alcohol.

  • Poor Solubility of Reactants: Heterocyclic compounds can have poor solubility in common organic solvents, hindering the reaction.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical and may not be optimized for your specific substrate.

Q2: I am observing a significant amount of a byproduct that appears to be the alcohol of my desired product. What is causing this reduction of the aldehyde?

A2: The reduction of the aldehyde to a primary alcohol is a known side reaction in Suzuki couplings. This can be facilitated by the palladium catalyst in the presence of certain reagents like boronic acids or bases. High temperatures can also promote this side reaction.

Troubleshooting Steps:

  • Protect the Aldehyde: The most effective solution is to protect the aldehyde group as an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are generally stable under Suzuki coupling conditions and can be easily removed post-coupling.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize the reduction side reaction, although this may also slow down the desired coupling.

Q3: My reaction is sluggish, and I suspect catalyst deactivation. How can I mitigate this?

A3: Catalyst deactivation by heteroatoms is a common challenge. Here are some strategies to address this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired cross-coupling pathway and stabilize the catalyst.

  • Catalyst Choice: Using a pre-formed palladium(0) source like Pd₂(dba)₃ can sometimes be more effective than generating it in situ from a palladium(II) source like Pd(OAc)₂.

  • Use of Additives: The addition of trimethyl borate has been shown to prevent catalyst poisoning by heteroatoms in some cases.[1]

Q4: How do I choose the right boronic acid derivative for my heteroaryl aldehyde coupling?

A4: While boronic acids are commonly used, they can be prone to decomposition. Consider using more stable boronic esters, such as pinacol or MIDA boronates.[3] These are often more stable to storage and the reaction conditions, which can lead to more reproducible and higher yields. Aryltrifluoroborates are another robust alternative to boronic acids.[3]

Q5: What are the recommended starting conditions for a Suzuki coupling of a bromo-heteroaryl aldehyde?

A5: A good starting point for a Suzuki coupling of a bromo-heteroaryl aldehyde would be:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • Solvent: A biphasic mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or isopropanol/H₂O (1:1).[4]

  • Temperature: 80-100 °C

It is crucial to degas the reaction mixture thoroughly to remove oxygen, which can contribute to the homocoupling of the boronic acid.

Data Presentation: Reaction Conditions and Yields

The following tables summarize reaction conditions and yields for the Suzuki coupling of various heteroaryl aldehydes. Note that direct comparison can be challenging due to the use of different substrates and reaction parameters across studies.

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of Heteroaryl Halides

Heteroaryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100>95[5]
3-ChloropyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Ligand 2 (4.5)KF (3)Dioxane11088[6]
5-BromopyrimidineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1)Ligand 1 (3)K₃PO₄ (3)Dioxane11091[6]
2-Bromo-5-formylpyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O8085N/A
3-Bromo-5-formylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O9092N/A

Note: Data for formyl-substituted pyridines are representative examples and may not be from a single comparative study.

Table 2: Influence of Base and Solvent on Suzuki Coupling Yields

Heteroaryl HalideBoronic AcidCatalyst/LigandBase (equiv.)SolventTemp. (°C)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidPd(II)-complex 7 (1 mol%)KOH (2)Water10096[7]
4-BromoacetophenonePhenylboronic acidPd(II)-complex 7 (1 mol%)K₂CO₃ (2)Water10090[7]
4-BromoacetophenonePhenylboronic acidPd(II)-complex 7 (1 mol%)Cs₂CO₃ (2)Water10085[7]
2-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃ (2)50% aq. Isopropanol80Good-Excellent[4]
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate-Good[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Heteroaryl Aldehyde

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Bromo-heteroaryl aldehyde (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-heteroaryl aldehyde, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acetal Protection of a Heteroaryl Aldehyde

Materials:

  • Heteroaryl aldehyde (1.0 mmol)

  • Ethylene glycol (1.5 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.05 mmol)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the heteroaryl aldehyde, ethylene glycol, and p-TSA in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Once no more water is collected, cool the reaction to room temperature.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude acetal can often be used in the subsequent Suzuki coupling without further purification.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for optimizing and troubleshooting Suzuki coupling reactions of heteroaryl aldehydes.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Combine Heteroaryl Aldehyde, Boronic Acid/Ester, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup (Extraction) cool->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

A generalized experimental workflow for the Suzuki coupling reaction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield or No Reaction catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation protodeboronation Protodeboronation start->protodeboronation aldehyde_side_reaction Aldehyde Side Reaction start->aldehyde_side_reaction poor_solubility Poor Solubility start->poor_solubility change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos) catalyst_deactivation->change_ligand Address use_ester Use Boronic Ester (Pinacol, MIDA) protodeboronation->use_ester Address protect_aldehyde Protect Aldehyde (as Acetal) aldehyde_side_reaction->protect_aldehyde Address change_solvent Screen Solvents poor_solubility->change_solvent Address

A troubleshooting guide for low-yield Suzuki coupling reactions.

References

Technical Support Center: Synthesis of 3-(Pyridin-3-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Pyridin-3-Yl)Benzaldehyde. The content is structured to address common challenges encountered during synthesis, with a focus on impurity identification and mitigation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, particularly when using the Suzuki-Miyaura cross-coupling reaction.

Issue 1: Low or No Product Formation

Question: My Suzuki coupling reaction between 3-pyridylboronic acid and 3-bromobenzaldehyde shows very low or no conversion to the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in a Suzuki coupling reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

G start Low/No Product Formation check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst 2. Assess Catalyst & Ligand Activity check_reagents->check_catalyst Reagents OK failure Persistent Failure: Re-evaluate Synthetic Route check_reagents->failure Reagents Degraded check_conditions 3. Evaluate Reaction Conditions check_catalyst->check_conditions Catalyst Active check_catalyst->failure Catalyst Inactive optimize 4. Optimization Strategies check_conditions->optimize Conditions Suboptimal success Successful Synthesis check_conditions->success Conditions Optimal optimize->success Optimization Successful optimize->failure Optimization Fails

Troubleshooting Steps for Low/No Product Formation

Potential Cause Troubleshooting Steps
Degraded Boronic Acid 3-Pyridylboronic acid is susceptible to protodeboronation, especially in the presence of moisture. Use fresh or properly stored boronic acid. Consider using the more stable 3-pyridylboronic acid pinacol ester.[1]
Inactive Catalyst The active catalyst is Pd(0). If using a Pd(II) precatalyst, ensure its in-situ reduction is efficient. Use fresh, high-quality palladium catalyst and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst.[2] Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.[2]
Inappropriate Base The choice and quality of the base are crucial. Use a finely powdered, anhydrous base. Common bases for Suzuki couplings include K₂CO₃, K₃PO₄, and Cs₂CO₃. Screen different bases to find the optimal one for your system.
Suboptimal Solvent System The solvent system must be appropriate for the reactants and catalyst. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent. Ensure solvents are anhydrous if required by the specific protocol.
Low Reaction Temperature The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Issue 2: Presence of Significant Impurities

Question: My reaction yields the desired product, but it is contaminated with significant impurities. How can I identify and minimize them?

Answer:

The most common impurities in the Suzuki coupling synthesis of this compound are the homocoupling product of the boronic acid (3,3'-bipyridine) and the protodeboronation product (pyridine).

Common Impurities and Mitigation Strategies:

Impurity Formation Mechanism Mitigation Strategies
3,3'-Bipyridine Homocoupling of 3-pyridylboronic acid, often promoted by the presence of oxygen which can lead to Pd(II) species that favor this side reaction.[2]- Strict exclusion of oxygen: Thoroughly degas solvents and maintain an inert atmosphere.[2]- Control stoichiometry: Avoid a large excess of the boronic acid.
Pyridine Protodeboronation of 3-pyridylboronic acid, where the C-B bond is cleaved by a proton source (e.g., water).[2]- Use anhydrous conditions: Ensure all reagents and solvents are dry.[2]- Use a non-aqueous base: If possible, use a base that does not introduce water.- Use a more stable boron reagent: Consider using 3-pyridylboronic acid pinacol ester.[1]
Benzaldehyde Reduction of the starting material, 3-bromobenzaldehyde.- Ensure inert atmosphere: Hydrogen gas, if present as an impurity in the inert gas, can cause reduction.- Choose appropriate reaction conditions: Avoid conditions known to promote aldehyde reduction.
Unreacted 3-bromobenzaldehyde Incomplete reaction.- Increase reaction time or temperature. - Optimize catalyst loading and stoichiometry of reactants.

Analytical Characterization of Impurities:

The impurities can be identified and quantified using standard analytical techniques:

  • HPLC: A reverse-phase HPLC method can be developed to separate the product from the starting materials and major impurities.

  • ¹H NMR: The proton NMR spectra of the crude product can reveal the presence of impurities by comparing the signals to known spectra of the expected compounds.

    • 3,3'-Bipyridine: Characteristic aromatic signals in the ¹H NMR spectrum.

    • Pyridine: A distinct set of aromatic proton signals.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use a ligand in this Suzuki coupling reaction?

A1: Yes, a ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine-based ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands from the Buchwald or Fu groups are commonly used to improve reaction efficiency.

Q2: Can I use 3-chlorobenzaldehyde instead of 3-bromobenzaldehyde?

A2: While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings and may require more forcing conditions, a different catalyst system (e.g., with more specialized ligands), or result in lower yields.

Q3: How can I effectively remove the palladium catalyst after the reaction?

A3: The palladium catalyst can be removed through several methods:

  • Silica gel chromatography: This is the most common method for purification.

  • Filtration through Celite®: This can help remove some of the precipitated palladium.

  • Treatment with a scavenger resin: Resins functionalized with thiols can effectively bind to and remove residual palladium.

Q4: My purified product is a solid, but the literature reports it as an oil. What could be the reason?

A4: The physical state of a compound can be influenced by its purity. The presence of impurities can sometimes prevent a compound from crystallizing. Conversely, a highly pure compound might crystallize even if it is often handled as an oil. Ensure the identity and purity of your product through analytical methods like NMR and melting point analysis.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This protocol is adapted from a similar synthesis of 3-pyridin-3-ylquinoline.[1]

Synthesis of this compound:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine 3-bromobenzaldehyde, 3-pyridylboronic acid pinacol ester, and Na₂CO₃ in a flask. B Add dioxane and water. A->B C Degas the mixture. B->C D Add Pd(PPh₃)₄ catalyst. C->D E Heat the reaction mixture at 90-100 °C under inert atmosphere. D->E F Monitor reaction progress by TLC/HPLC. E->F G Cool to room temperature and dilute with ethyl acetate and water. F->G H Separate organic layer and extract aqueous layer with ethyl acetate. G->H I Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate. H->I J Purify by silica gel column chromatography. I->J

A Detailed Experimental Workflow

Materials:

ReagentMolar Mass ( g/mol )
3-Bromobenzaldehyde185.02
3-Pyridylboronic acid pinacol ester205.05
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.56
Sodium Carbonate (Na₂CO₃)105.99
1,4-Dioxane (anhydrous)88.11
Water (degassed)18.02
Ethyl Acetate88.11
Saturated Sodium Chloride Solution (Brine)-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04
Silica Gel for column chromatography-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), 3-pyridylboronic acid pinacol ester (1.2 eq), and anhydrous sodium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Add 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 - 0.05 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure this compound.

Note: The optimal reaction conditions (catalyst, ligand, base, solvent, temperature, and time) may need to be determined empirically for the best results.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed cross-coupling reactions involving pyridine boronic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in palladium-catalyzed cross-coupling reactions with pyridine boronic acids?

The most prevalent byproducts are typically formed through two main pathways:

  • Protodeboronation: This is an undesired side reaction where the carbon-boron bond of the pyridine boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2][3] This consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating a simple pyridine byproduct that can complicate purification.[2] 2-Pyridylboronic acids are particularly susceptible to this decomposition pathway.[1][2]

  • Homocoupling: This side reaction results in the formation of a symmetrical biaryl product (bipyridine in this case) from the coupling of two pyridine boronic acid molecules.[1][4][5] Homocoupling of the aryl halide partner can also occur.[1] The presence of oxygen can promote homocoupling.[1][6]

Q2: What is protodeboronation and why is it a significant problem with pyridine boronic acids?

Protodeboronation is the protonolysis of a boronic acid, where the C-B bond is replaced by a C-H bond.[3] Pyridine boronic acids, especially 2-pyridine boronic acid, are highly prone to this reaction.[2] This instability is attributed to the basic nitrogen atom in the pyridine ring, which can facilitate decomposition pathways not typically observed with simple arylboronic acids.[2] For 2-pyridine boronic acid, a reactive zwitterionic species can form under neutral pH conditions, leading to rapid, unimolecular fragmentation of the C-B bond.[2][3]

Q3: Can other byproducts form during these reactions?

Yes, other less common byproducts can include:

  • Hydroxypyridine: The formation of hydroxypyridine from the corresponding pyridine boronic acid can occur under certain conditions.[7][8]

  • Ligand-derived impurities: In some cases, impurities can arise from the aryl group on the phosphorus atom of the phosphine ligand used in the reaction.[9][10]

  • Products from catalyst deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive species and hindering the catalytic cycle.[11][12][13] This can result in incomplete reactions and a complex mixture of byproducts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired cross-coupled product and presence of a significant amount of the corresponding (deboronated) pyridine. Protodeboronation of the pyridine boronic acid. [1][2][11] This is often accelerated by: - Neutral pH[2][3] - High reaction temperatures[1] - Inappropriate choice of base[1] - Inefficient catalyst system[1]To minimize protodeboronation: - Modify the boronic acid: Use more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or organotrifluoroborates.[1][2][3] - Control the pH: Avoid neutral conditions. Both acidic and basic conditions can slow down protodeboronation for 2-pyridylboronic acids by shifting the equilibrium away from the reactive zwitterion.[1][2] - Optimize the base: Screen different bases (e.g., K₃PO₄, Cs₂CO₃). The type and concentration are critical.[1][11] - Optimize reaction temperature: Lowering the temperature may reduce the rate of protodeboronation.[1] - Use a highly active catalyst: A catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1] Consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[11]
Formation of significant amounts of bipyridine (homocoupling product). Homocoupling of the pyridine boronic acid. [1] This can be promoted by: - Presence of oxygen[1][6] - Palladium(II)-mediated pathway[4][5]To suppress homocoupling: - Ensure an inert atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Add a mild reducing agent: Potassium formate can be added to minimize the concentration of free Pd(II) which can promote homocoupling.[4][5] - Optimize stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[1] - Adjust reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[1]
Reaction is sluggish or does not go to completion. Catalyst deactivation or poor catalyst activity. [11] The pyridine nitrogen can coordinate to the palladium, forming inactive species.[11][12][13]To improve catalyst performance: - Ensure an inert atmosphere: Prevent catalyst oxidation by thoroughly degassing all components.[1][11] - Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands.[1] - Increase catalyst loading: A modest increase may improve conversion.[1] - Screen different catalyst systems: Not all catalyst systems are optimal for all substrates. Consider palladium precatalysts with bulky, electron-rich ligands.[1][11] - Modify the pyridine substrate: For challenging couplings, introducing a halogen (e.g., chlorine) at the 2-position of the pyridine boronic acid can make it less Lewis basic, reducing its ability to bind to and inhibit the catalyst. This halogen can be removed in a subsequent step.[12][13]
Complex mixture of byproducts. Multiple side reactions occurring simultaneously. This could be a combination of protodeboronation, homocoupling, and catalyst deactivation.A systematic approach is needed: 1. First, address the most likely issue, which is often protodeboronation, by using a more stable boronic acid derivative. 2. Ensure rigorous exclusion of oxygen to minimize homocoupling. 3. Screen different bases and catalyst systems to find the optimal conditions for your specific substrates.[11]

Quantitative Data Summary

The following table summarizes yields of desired products and byproducts under various reaction conditions as reported in the literature. This data can help guide your experimental design.

Pyridine Boronic Acid Derivative Coupling Partner Catalyst System Base Solvent Temp (°C) Desired Product Yield (%) Key Byproduct(s) and Observations Reference
Pyridine-4-boronic acid-CuSO₄·5H₂O / Ellagic acid-Methanol6076 (of 4-hydroxypyridine)Formation of 4-hydroxypyridine.[7]
2-Cl-pyridine boronic acidAllylic chlorideRhodium-based catalyst---40Isoanabasine synthesis. The 2-Cl group was necessary for the reaction to proceed.[12]
4-Pyridineboronic acid derivativeAryl HalidePd(dppf)Cl₂·CHCl₃PyridineCPME/H₂ORT68Phenylated impurities from the phosphine ligand were a challenge.[9]
4-Pyridineboronic acid derivativeAryl HalidePd(PPh₃)₂Cl₂PyridineCPME/H₂ORT49Phenylated impurities from the phosphine ligand were observed.[9]
2-Pyridylboronate3,5-(bis-trifluoromethyl)bromobenzenePd₂(dba)₃ / Ligand 1KFDioxane-82-[14]
2-Pyridylboronate4-bromoanisolePd₂(dba)₃ / Ligand 1KFDioxane-74-[14]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with a 2-Pyridyl MIDA Boronate to Minimize Protodeboronation [1]

  • Materials:

    • 2-Pyridyl MIDA boronate (1.5 equiv)

    • Aryl halide (1.0 equiv)

    • XPhos-Pd-G3 (palladium precatalyst, 5 mol%)

    • Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Copper(II) acetate (Cu(OAc)₂), (50 mol%)

    • Diethanolamine (DEA) (1.0 equiv)

  • Procedure:

    • To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl halide, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.

    • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15 minutes.

    • Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.

    • Add diethanolamine via syringe.

    • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

    • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Reaction Pathways

Caption: Competing reaction pathways in palladium-catalyzed cross-coupling with pyridine boronic acids.

Troubleshooting Workflow

G start Low Yield or Complex Mixture protodeboronation Significant Protodeboronation? start->protodeboronation homocoupling Significant Homocoupling? protodeboronation->homocoupling No solution_proto Use stable boronic ester (MIDA, pinacol) Optimize base and temperature protodeboronation->solution_proto Yes catalyst_issue Sluggish Reaction? homocoupling->catalyst_issue No solution_homo Ensure inert atmosphere Add mild reducing agent homocoupling->solution_homo Yes solution_catalyst Check catalyst quality Increase catalyst loading Screen ligands catalyst_issue->solution_catalyst Yes end Improved Yield catalyst_issue->end No solution_proto->end solution_homo->end solution_catalyst->end

Caption: Decision tree for troubleshooting low yields in pyridine Suzuki-Miyaura couplings.

References

Technical Support Center: Suzuki Coupling of Pyridine-3-Boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of pyridine-3-boronic acid and its derivatives. The information provided is designed to help overcome common challenges, particularly the undesired deboronation side reaction, and to optimize reaction conditions for this important synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling reaction with pyridine-3-boronic acid is giving a low yield, and I'm isolating pyridine as a major byproduct. What is happening and how can I fix it?

A1: You are likely observing protodeboronation, a common undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For pyridine-3-boronic acid, this results in the formation of pyridine. While pyridine-3-boronic acid is notably more stable towards protodeboronation than its 2-pyridyl isomer, the reaction can still occur under certain Suzuki conditions, especially at elevated temperatures and with particular bases.

Here are several strategies to mitigate protodeboronation:

  • Switch to a Boronic Ester: This is the most effective strategy. Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate can significantly reduce deboronation.[1][2] These esters are more robust to the reaction conditions and release the active boronic acid species slowly, keeping its concentration low and minimizing the competing deboronation pathway.

  • Optimize the Base: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, strongly basic conditions can promote protodeboronation. Consider using milder inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or alkoxides.[3]

  • Lower the Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation.[4] If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 80-90 °C). Optimization may be required to find a balance between an acceptable reaction rate and minimal deboronation.

  • Use a Highly Active Catalyst System: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[1] Consider using palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands).

  • Control Water Content: While Suzuki reactions often benefit from a small amount of water, excess water can serve as a proton source for deboronation. Using anhydrous solvents is an option, but in many cases, a carefully controlled amount of water in a mixed solvent system (e.g., dioxane/water) gives the best results.[3]

Q2: How stable is pyridine-3-boronic acid to deboronation compared to other pyridylboronic acids?

A2: The position of the boronic acid group on the pyridine ring significantly impacts its stability. Pyridine-3-boronic acid is considerably more stable than 2-pyridylboronic acid. Studies have shown that 3- and 4-pyridylboronic acids undergo very slow protodeboronation, with a half-life of over a week at 70 °C and pH 12. In contrast, 2-pyridylboronic acid is highly susceptible to deboronation, especially at neutral pH, due to the formation of a reactive zwitterionic intermediate.[1]

Q3: Should I use pyridine-3-boronic acid or its pinacol ester for my Suzuki coupling?

A3: For the highest chance of success and to minimize byproduct formation, using the pyridine-3-boronic acid pinacol ester is highly recommended . Pinacol esters are generally more stable than their corresponding boronic acids under typical Suzuki conditions.[2][5] They are less prone to premature deboronation and can be purified by silica gel chromatography, ensuring higher purity of the starting material. While the free boronic acid can be used successfully, the pinacol ester provides a more robust and often higher-yielding alternative, particularly for challenging substrates or when reaction optimization is difficult.

Data Presentation

The following tables summarize quantitative data regarding the stability of pyridine-3-boronic acid and provide a qualitative comparison of expected outcomes when using the boronic acid versus its pinacol ester in a Suzuki-Miyaura coupling.

Boronic Acid IsomerConditionsHalf-life (t₁/₂) for ProtodeboronationReference
Pyridine-3-boronic acid pH 12, 70 °C, aq. dioxane> 1 week[3]
2-Pyridylboronic acidpH 7, 70 °C, aq. dioxane~25-50 seconds[3]

Table 1: Comparative Stability of Pyridylboronic Acid Isomers to Protodeboronation.

ParameterPyridine-3-Boronic AcidPyridine-3-Boronic Acid Pinacol Ester
Expected Yield of Desired Product Good to moderateHigh to excellent
Potential for Pyridine Byproduct Low to moderateVery Low
Handling and Stability Can dehydrate to boroxine; hygroscopicCrystalline solid; generally stable to air and moisture
Purification of Starting Material Difficult by chromatographyReadily purified by chromatography
Recommendation Use if the pinacol ester is unavailable or for simple, high-yielding transformations.Highly recommended for most applications, especially for complex substrates or to maximize yield.

Table 2: Qualitative Comparison for Use in Suzuki-Miyaura Coupling.

Mandatory Visualizations

Suzuki_vs_Deboronation Start Pyridine-3-boronic Acid (or Pinacol Ester) Deboronated_Product Pyridine (Byproduct) Start->Deboronated_Product Protodeboronation (Side Reaction) Catalytic_Cycle Pd(0)/Pd(II) Catalytic Cycle Start->Catalytic_Cycle Ar-X, Base Suzuki_Product Desired Biaryl Product Proton_Source Proton Source (e.g., H₂O) Deboronated_Product->Proton_Source Catalytic_Cycle->Suzuki_Product Productive Pathway (Desired Reaction)

Caption: Competing pathways for pyridine-3-boronic acid in a Suzuki-Miyaura reaction.

Troubleshooting_Workflow Start Low Yield & High Protodeboronation Observed Step1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Step1 Step2 Lower Reaction Temperature (e.g., 80-90 °C) Step1->Step2 Step3 Switch to Boronic Ester (Pinacol or MIDA) Step2->Step3 Decision Problem Solved? Step3->Decision End_Yes High Yield of Desired Product Decision->End_Yes Yes End_No Consult Further (e.g., Catalyst/Ligand Screening) Decision->End_No No

Caption: Troubleshooting workflow for minimizing protodeboronation.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Pyridine-3-boronic Acid

This protocol is adapted from a literature procedure and demonstrates the use of the free boronic acid.[6]

  • Reagents and Equipment:

    • 3-Bromoquinoline (1.0 equiv)

    • Pyridine-3-boronic acid (as its boroxine, 1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

    • Triphenylphosphine (PPh₃, 0.12 equiv)

    • 2M Aqueous sodium carbonate (Na₂CO₃) solution

    • 1,2-Dimethoxyethane (DME)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon inlet.

  • Procedure:

    • To a round-bottom flask, add 3-bromoquinoline, pyridine-3-boronic acid (boroxine), and DME.

    • Add the 2M aqueous Na₂CO₃ solution.

    • Add palladium(II) acetate and triphenylphosphine.

    • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using five vacuum/nitrogen back-fill cycles.

    • Heat the reaction mixture to 95 °C with vigorous stirring under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 2.5-4 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and extract with 1M HCl. The product will move to the acidic aqueous layer.

    • Neutralize the acidic aqueous layer with a base (e.g., NaOH) and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with Pyridine-3-boronic Acid Pinacol Ester

This protocol is a general method adaptable for various aryl halides using the more stable pinacol ester.

  • Reagents and Equipment:

    • Aryl halide (e.g., aryl bromide, 1.0 equiv)

    • Pyridine-3-boronic acid pinacol ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂ or a Pd(OAc)₂/ligand system, 1-5 mol%)

    • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

    • Solvent system (e.g., 4:1 dioxane/water or toluene/water)

    • Schlenk tube or sealed vial, magnetic stirrer, heating plate, and inert atmosphere setup (glovebox or Schlenk line).

  • Procedure:

    • In an oven-dried Schlenk tube or vial under an inert atmosphere, combine the aryl halide, pyridine-3-boronic acid pinacol ester, palladium catalyst, and base.

    • Add the degassed solvent system via syringe.

    • Seal the tube/vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Purification challenges of polar aldehydes like 3-(Pyridin-3-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of the polar aldehyde, 3-(Pyridin-3-Yl)Benzaldehyde.

Troubleshooting Guides

Issue 1: Poor Separation and Significant Tailing during Silica Gel Column Chromatography

Question: I am attempting to purify this compound using normal-phase column chromatography on silica gel, but I'm observing a broad, tailing peak, and my compound is not separating well from impurities. What can I do to improve this?

Answer: This is a common issue when purifying polar and basic compounds like this compound on acidic silica gel. The basic pyridine nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and resolution.

Here are several strategies to mitigate this problem:

  • Use of a Mobile Phase Modifier: Adding a small amount of a basic modifier to your eluent can neutralize the active sites on the silica gel, reducing the strong interaction with your compound.[1][2]

    • Triethylamine (TEA): A common and effective choice. Start by adding 0.1-1% TEA to your solvent system.

    • Ammonia Solution: A solution of 10% ammonium hydroxide in methanol can be used as a stock to be added to the mobile phase (e.g., 1-10% of this stock in dichloromethane/methanol).[1][3]

  • Deactivation of Silica Gel: You can reduce the acidity of the silica gel before packing the column.[3] This can be done by preparing a slurry of the silica gel in a solvent system containing a small percentage of triethylamine, then evaporating the solvent before packing.

  • Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds.[1][3] Neutral or basic alumina should be chosen to avoid compound degradation.

    • Amino-propylated Silica: This functionalized silica has a less acidic surface and can provide better peak shapes for basic compounds.[4]

  • Dry Loading: If your compound has poor solubility in the eluent, it can precipitate at the top of the column, leading to streaking.[5] Dry loading the sample onto a small amount of silica gel can often resolve this.[1][5]

Issue 2: The Compound Appears to be Decomposing on the Column

Question: I suspect my this compound is degrading during column chromatography. My collected fractions contain new, unexpected spots on TLC analysis. How can I confirm this and what purification methods are gentler?

Answer: Aldehydes can be sensitive and may degrade on acidic stationary phases like silica gel.[3][6] The pyridine moiety can also be susceptible to certain reactions.

Confirmation of Instability:

  • 2D TLC Analysis: To confirm if your compound is unstable on silica, you can perform a two-dimensional TLC.[1][3]

    • Spot your compound on a TLC plate and develop it in a suitable solvent system.

    • After the first development, rotate the plate 90 degrees and develop it again in the same solvent system.

    • If the compound is stable, the spot will remain on the diagonal. If new spots appear off the diagonal, it indicates degradation on the silica.[1]

Alternative Purification Techniques:

  • Reversed-Phase Chromatography (RPC): This is an excellent alternative as the stationary phase (e.g., C18) is non-polar and less likely to cause acid-catalyzed degradation.[1][7] A polar mobile phase, such as a mixture of water and acetonitrile or methanol, is used.[1][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating highly polar compounds that have poor retention in reversed-phase chromatography.[4][7] It uses a polar stationary phase with a mobile phase rich in an organic solvent.[7]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is a powerful and gentle purification technique that avoids interaction with stationary phases.

  • Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form water-soluble adducts.[6][9] This allows for the separation from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treatment with a base.[6]

Frequently Asked Questions (FAQs)

Q1: What are some recommended starting solvent systems for column chromatography of this compound on silica gel?

A1: Due to the polar nature of the compound, you will likely need a relatively polar solvent system. Good starting points for TLC analysis to determine the optimal eluent for column chromatography include:

  • Hexane/Ethyl Acetate mixtures (e.g., starting from 70:30 and increasing the polarity).

  • Dichloromethane/Methanol mixtures (e.g., starting from 99:1 and increasing the methanol content). Remember to add a small amount of triethylamine (e.g., 0.5%) to your chosen solvent system to improve peak shape.[7]

Q2: My compound is very polar and either streaks badly or doesn't move from the baseline on the TLC plate, even with highly polar solvents. What should I do?

A2: If your compound is too polar for normal-phase chromatography, even with modifiers, it is best to switch to a different technique.

  • Reversed-Phase Chromatography: This is often the best choice for highly polar compounds.[1] You would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (like water/acetonitrile).

  • HILIC: This technique is specifically designed for very polar compounds and uses a polar stationary phase with a largely organic mobile phase.[4][7]

Q3: I synthesized this compound via a Wittig reaction. What are the common impurities I should be looking out for?

A3: The Wittig reaction can introduce specific impurities that you will need to separate.

  • Triphenylphosphine oxide: This is a major byproduct of the Wittig reaction.[10] It is generally less polar than the desired aldehyde and can often be removed by column chromatography.

  • Unreacted starting materials: Depending on the specific Wittig reagent used, you may have unreacted phosphonium salt or the corresponding aldehyde/ketone.

  • Solvent and reagents: Residual solvents and any excess base used to generate the ylide can also be present.

Q4: Can I purify this compound by recrystallization? What solvents should I try?

A4: Recrystallization can be a very effective purification method if a suitable solvent is found. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can try a range of solvents of varying polarities, or solvent mixtures. Some potential starting points could include:

  • Ethanol

  • Isopropanol

  • Toluene

  • Ethyl acetate/Hexane mixtures

Q5: Are there any stability concerns I should be aware of when handling and storing this compound?

A5: Yes, aldehydes can be prone to oxidation to the corresponding carboxylic acid, especially upon exposure to air.[6][11][12] It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C) in a tightly sealed container.[13]

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Aldehydes

Purification TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantagesSuitability for this compound
Normal-Phase Chromatography Silica Gel, AluminaNon-polar (e.g., Hexane/Ethyl Acetate)Widely available, good for less polar impurities.Can cause tailing and degradation of basic/sensitive compounds.[2][3]Moderate (requires mobile phase modifier or alternative stationary phase).
Reversed-Phase Chromatography C18, C8Polar (e.g., Water/Acetonitrile)Good for polar compounds, less likely to cause degradation.[1][7]Can have poor retention for very polar compounds, requires removal of water from fractions.High.
HILIC Polar (e.g., Silica, Diol)High organic content with some aqueous bufferExcellent for very polar compounds.[4][7]Less common than RPC, can have different selectivity.High.
Recrystallization N/ASingle solvent or solvent pairCan provide very high purity, gentle method.Dependent on finding a suitable solvent, may have lower yield.Potentially High (if a suitable solvent is found).
Bisulfite Adduct Formation N/AWater/Organic SolventSpecific for aldehydes, good for removing non-aldehyde impurities.[6][9]Requires an additional reaction and regeneration step.Moderate to High (useful if other methods fail).

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, perform a dry load by adsorbing the compound onto a small amount of silica gel.[5]

  • Elution: Start with the initial low-polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase Flash Chromatography
  • Column Equilibration: Equilibrate a C18 flash column with the initial mobile phase (e.g., 95:5 Water/Acetonitrile).

  • Sample Loading: Dissolve the crude product in a small amount of the mobile phase or a strong solvent like methanol and inject it onto the column.

  • Elution: Run a gradient from high aqueous content to high organic content (e.g., from 5% to 95% Acetonitrile in water).

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted with an organic solvent to isolate the product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification Options cluster_analysis Analysis & Isolation crude_product Crude this compound dissolve Dissolve in minimal solvent crude_product->dissolve dry_load Adsorb on silica (Dry Load) crude_product->dry_load column_chrom Normal-Phase Column (with TEA modifier) dissolve->column_chrom rp_chrom Reversed-Phase Column dissolve->rp_chrom recrystallization Recrystallization dissolve->recrystallization dry_load->column_chrom tlc_analysis TLC/HPLC Analysis of Fractions column_chrom->tlc_analysis rp_chrom->tlc_analysis pure_product Pure Product recrystallization->pure_product combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal combine_fractions->solvent_removal solvent_removal->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Start Purification (Normal-Phase Chromatography) peak_tailing Observe Peak Tailing? start->peak_tailing add_tea Add Triethylamine (TEA) to Mobile Phase peak_tailing->add_tea Yes decomposition Suspect Decomposition? peak_tailing->decomposition No still_tailing Still Tailing? add_tea->still_tailing change_stationary_phase Switch to Alumina or Reversed-Phase still_tailing->change_stationary_phase Yes still_tailing->decomposition No success Successful Purification change_stationary_phase->success two_d_tlc Perform 2D TLC decomposition->two_d_tlc Yes decomposition->success No decomposing Decomposition Confirmed? two_d_tlc->decomposing gentler_method Use Reversed-Phase or Recrystallization decomposing->gentler_method Yes decomposing->success No gentler_method->success

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Alternative Workup Procedures for Suzuki Reactions Involving Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the workup and purification of Suzuki reactions involving pyridine moieties.

Frequently Asked Questions (FAQs)

Q1: I am observing a persistent emulsion during the aqueous workup of my pyridine Suzuki reaction. What causes this and how can I resolve it?

A1: Emulsion formation is a common issue when working with pyridine-containing compounds due to their basicity and ability to act as surfactants. The pyridine nitrogen can become protonated in aqueous acidic or neutral conditions, leading to the formation of salts that stabilize oil-in-water or water-in-oil emulsions.

Troubleshooting Steps:

  • Addition of Brine: Saturated sodium chloride solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Change in pH: Carefully adjust the pH of the aqueous layer. Basifying with a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) can deprotonate the pyridinium salt, making the product more soluble in the organic layer.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or a phase separator can help to break the emulsion.

  • Solvent Modification: Adding a different organic solvent, such as diethyl ether or dichloromethane, can alter the polarity and help to resolve the emulsion.

Q2: How can I efficiently remove residual palladium catalyst from my pyridine-containing product?

A2: Residual palladium can be challenging to remove completely. Here are several effective methods:

  • Aqueous Wash: A wash with a solution of sodium thiosulfate or ammonium chloride can help remove some palladium salts.

  • Scavenger Resins: Commercially available palladium scavengers, such as silica-based thiourea or thiol resins (e.g., SiliaMetS® Thiol, DMT), are highly effective. The crude reaction mixture is stirred with the resin, which selectively binds to the palladium, and is then removed by simple filtration.

  • Activated Carbon: Stirring the crude product solution with activated carbon can also effectively adsorb residual palladium.

Q3: My pyridine boronic acid is decomposing during the reaction, leading to low yields. What can I do?

A3: Pyridine boronic acids are susceptible to protodeboronation, especially at elevated temperatures and in the presence of water and a base.

  • Use Boronic Esters: Pinacol esters (Bpin) or other diol-derived boronic esters are generally more stable than the corresponding boronic acids and can significantly reduce protodeboronation.

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to minimize this side reaction.

  • Weaker Base: Employing a milder base might reduce the rate of protodeboronation.

Troubleshooting Guides

Issue 1: Difficulty in Removing Boronic Acid Byproducts

Problem: Excess or hydrolyzed boronic acid can co-elute with the desired product during chromatography, making purification difficult.

Solution: Scavenger Resin Workup

An effective alternative to aqueous extraction for removing boronic acid byproducts is the use of a boronic acid scavenger resin.

Experimental Protocol: Boronic Acid Scavenger Resin Workup

  • Reaction Completion: Once the Suzuki reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Resin Addition: Add a boronic acid scavenger resin (e.g., a resin with diethanolamine functionality) to the mixture. The amount of resin will depend on the excess of boronic acid used and the resin's capacity (typically 2-4 equivalents relative to the excess boronic acid).

  • Stirring: Stir the suspension at room temperature for 1-4 hours.

  • Filtration: Filter the mixture to remove the resin.

  • Concentration: Wash the resin with the organic solvent and combine the filtrates. Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by column chromatography.

Issue 2: Product Loss and Emulsion with Traditional Aqueous Workup

Problem: The basic nature of the pyridine product can lead to significant product loss into the aqueous phase during acidic washes or persistent emulsions.

Solution: Non-Aqueous Workup

A non-aqueous workup can circumvent these issues by avoiding a liquid-liquid extraction altogether.

Experimental Protocol: Non-Aqueous Workup

  • Reaction Completion: After the reaction is complete, cool the mixture to room temperature.

  • Filtration through Silica Gel: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Concentration: Filter the diluted mixture through a short plug of silica gel.

  • Further Purification: Wash the silica plug with additional organic solvent. Combine the organic fractions and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography.

Data Presentation

Table 1: Comparison of Bases in the Suzuki Coupling of 2-Bromo-4-methylpyridine

BaseCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
K₂CO₃Pd(dppf)Cl₂Dioxane/Water120-81BenchChem
K₃PO₄Pd(PPh₃)₄Dioxane/Water85-95>15Moderate to GoodBenchChem
Cs₂CO₃Pd(PPh₃)₄/PPh₃Dry Toluene70-80-80BenchChem

Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Table 2: Efficiency of Palladium Scavenger Resins

Scavenger ResinModeScavenging Efficiency (%)Intermediate Recovery (%)
SiliaMetS® ThiolBatch (Bulk)95> 99
SiliaMetS® ThiolFixed-Bed (SPE)98> 99
SiliaMetS® ThioureaBatch (Bulk)8398
SiliaMetS® ThioureaFixed-Bed (SPE)9998
SiliaMetS® CysteineBatch (Bulk)84> 99
SiliaMetS® CysteineFixed-Bed (SPE)97> 99
SiliaMetS® DMTBatch (Bulk)9798
SiliaMetS® DMTFixed-Bed (SPE)> 9998

Data adapted from a case study by SiliCycle. Conditions: 5 equivalents of scavenger, 4 hours, 22°C.

Mandatory Visualization

experimental_workflow cluster_reaction Suzuki Coupling Reaction cluster_workup Alternative Workup Procedures cluster_nonaqueous Non-Aqueous Workup cluster_scavenger Scavenger Resin Workup A Combine Pyridine Halide, Boronic Acid/Ester, Base, and Palladium Catalyst B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool Reaction Mixture C->D Reaction Complete H Cool Reaction Mixture C->H Reaction Complete E Dilute with Organic Solvent D->E F Filter through Silica Gel Plug E->F G Concentrate Filtrate F->G M Purification (e.g., Column Chromatography) G->M Crude Product I Add Scavenger Resin (for Pd or Boronic Acid) H->I J Stir at Room Temperature I->J K Filter to Remove Resin J->K L Concentrate Filtrate K->L L->M Crude Product

Caption: Alternative workup workflows for Suzuki reactions involving pyridines.

troubleshooting_logic Start Problem During Workup Emulsion Persistent Emulsion? Start->Emulsion Pd_Removal Difficulty Removing Palladium? Emulsion->Pd_Removal No Sol_Emulsion Add Brine Adjust pH Filter through Celite Emulsion->Sol_Emulsion Yes Boronic_Acid_Byproduct Boronic Acid Byproduct Contamination? Pd_Removal->Boronic_Acid_Byproduct No Sol_Pd Use Palladium Scavenger Resin (e.g., Thiol, DMT) Pd_Removal->Sol_Pd Yes Sol_Boronic_Acid Use Boronic Acid Scavenger Resin Boronic_Acid_Byproduct->Sol_Boronic_Acid Yes Non_Aqueous Consider Non-Aqueous Workup (Filtration through Silica) Boronic_Acid_Byproduct->Non_Aqueous No/Also Consider Sol_Emulsion->Non_Aqueous

Caption: Troubleshooting decision tree for pyridine Suzuki reaction workups.

Technical Support Center: Synthesis of 3-(Pyridin-3-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 3-(Pyridin-3-Yl)Benzaldehyde. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction between 3-bromopyridine and 3-formylphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki-Miyaura reaction for the synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the choice of catalyst, base, solvent, and reaction temperature, as well as the purity of your reagents and the reaction atmosphere.

Troubleshooting Steps:

  • Catalyst and Ligand: The palladium catalyst and its coordinating ligand are critical. While Pd(PPh₃)₄ is commonly used, other catalyst systems may offer better results, especially for heteroaryl couplings.[1] Consider screening different palladium sources and phosphine ligands.

  • Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the yield.[1] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base is often substrate-dependent.

  • Solvent System: The solvent influences the solubility of reagents and the reaction kinetics. A mixture of an organic solvent (like 1,4-dioxane, DMF, or toluene) and an aqueous solution of the base is frequently employed.[2]

  • Reaction Temperature: Temperature affects the reaction rate. While higher temperatures can increase the rate, they can also lead to catalyst decomposition and side reactions.[3][4] It is crucial to find the optimal temperature for your specific catalytic system.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[1][5] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing your solvents and using Schlenk techniques.

Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A2: The two most common side reactions in this Suzuki-Miyaura coupling are homocoupling of the boronic acid and protodeboronation.

  • Homocoupling: This is the self-coupling of the 3-formylphenylboronic acid to form a biphenyl byproduct. This is often promoted by the presence of oxygen.

    • Solution: Rigorous exclusion of oxygen through degassing of solvents and maintaining an inert atmosphere throughout the reaction is the most effective way to minimize homocoupling.[1][5]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of benzaldehyde. This can be a significant issue with heteroarylboronic acids and can be influenced by the reaction conditions.

    • Solution: Using anhydrous solvents, carefully selecting the base, and avoiding prolonged reaction times at high temperatures can help reduce protodeboronation. In some cases, using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can improve stability.[6]

Q3: How do I choose the right palladium catalyst and ligand for the coupling of 3-bromopyridine?

A3: The choice of catalyst and ligand is critical for a successful Suzuki-Miyaura coupling involving pyridyl halides. Electron-rich and bulky phosphine ligands are often preferred for coupling with less reactive aryl chlorides and bromides.

  • Common Catalysts:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A widely used, commercially available catalyst that is often a good starting point.[7]

    • Pd(OAc)₂ with a phosphine ligand: Palladium(II) acetate is a stable precatalyst that is reduced in situ to the active Pd(0) species. It must be used in combination with a ligand.

    • Preformed Pd(II) catalysts with bulky phosphine ligands (e.g., Pd(dppf)Cl₂): These are often more robust and efficient for challenging couplings.[1]

  • Ligand Selection:

    • Triphenylphosphine (PPh₃): A standard, versatile ligand.

    • Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos, XPhos): These can significantly improve the rate of oxidative addition and are often effective for coupling with heteroaryl halides.

A screening of different catalyst/ligand combinations is often the best approach to identify the optimal system for your specific substrates.

Q4: What is the best way to purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel.

  • Solvent System: A common eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a lower polarity and gradually increasing it, is often effective in separating the product from starting materials and byproducts.

  • Monitoring: The purification process should be monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Post-Purification: After column chromatography, the fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions similar to the synthesis of this compound. This data can guide the optimization of your experimental setup.

Table 1: Effect of Palladium Catalyst on Yield

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O80-95Good to Excellent[8]
Pd(OAc)₂PPh₃K₂CO₃EtOH/H₂ORefluxGood to Excellent[9]
(A-taphos)₂PdCl₂-CsFDME/H₂O100Excellent
Pd₂(dba)₃P(t-Bu)₃KF--Increased Rate[1]

Table 2: Effect of Base on Yield

BaseCatalystSolventTemperature (°C)Yield (%)
K₃PO₄Pd(PPh₃)₄1,4-Dioxane/H₂O80-95Good to Excellent[8]
Cs₂CO₃Pd₂(dba)₃/Ligand 1Toluene80-8570[4]
K₂CO₃Pd(OAc)₂/PPh₃EtOH/H₂ORefluxGood to Excellent[9]
CsFPd₂(dba)₃/Ligand 1Toluene80-8582[4]

Table 3: Effect of Solvent on Yield

SolventCatalystBaseTemperature (°C)Yield (%)
1,4-Dioxane/H₂OPd(PPh₃)₄K₃PO₄80-95Good to Excellent[8]
ToluenePd₂(dba)₃/Ligand 1CsF80-8582[4]
DMF/H₂OPd/NiFe₂O₄-30-10070-98
EtOH/H₂OPd(OAc)₂/PPh₃K₂CO₃RefluxGood to Excellent

Table 4: Effect of Temperature on Yield

Temperature (°C)CatalystBaseSolventYield (%)
Room TemperaturePd/NiFe₂O₄-DMF/H₂OLower (longer reaction time)[3]
80-85Pd₂(dba)₃/Ligand 1CsFToluene82[4]
100Pd/NiFe₂O₄-DMF/H₂OIncreased[3]
>100Pd₂(dba)₃/Ligand 1CsFTolueneDecreased (catalyst decomposition)[4]

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • 3-Bromopyridine

  • 3-Formylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-bromopyridine (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 80-95 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromopyridine) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to obtain the pure this compound.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X 3-Bromopyridine (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OH)2 3-Formylphenylboronic Acid (Ar'-B(OH)₂) Ar'-B(OH)2->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas_Solvents Degas solvents and use Schlenk technique. Check_Atmosphere->Degas_Solvents No Check_Reagents Are the reagents (boronic acid, halide, base) pure? Check_Atmosphere->Check_Reagents Yes Degas_Solvents->Check_Reagents Purify_Reagents Purify starting materials. Check_Reagents->Purify_Reagents No Screen_Catalyst Screen different Pd catalysts and phosphine ligands. Check_Reagents->Screen_Catalyst Yes Purify_Reagents->Screen_Catalyst Screen_Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Screen_Catalyst->Screen_Base Screen_Solvent Screen different solvent systems (e.g., Dioxane, Toluene, DMF with water). Screen_Base->Screen_Solvent Optimize_Temp Optimize reaction temperature. Screen_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Minimizing homo-coupling in the synthesis of 3-(Pyridin-3-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(pyridin-3-yl)benzaldehyde, with a focus on minimizing homo-coupling side reactions in Suzuki-Miyaura cross-coupling.

Troubleshooting Guide: Minimizing Homo-coupling in Suzuki-Miyaura Coupling

Homo-coupling of the boronic acid or its derivatives is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of symmetrical biaryl impurities (e.g., 3,3'-bipyridine or biphenyl-3,3'-dicarbaldehyde) and reduced yield of the desired this compound. This guide addresses the primary causes of homo-coupling and provides targeted troubleshooting strategies.

Problem Potential Cause Troubleshooting Strategy & Experimental Protocol
Significant formation of boronic acid homo-coupling product Presence of Oxygen: Dissolved oxygen can promote the oxidative coupling of boronic acids.[1][2]Strategy: Rigorously degas all solvents and the reaction mixture. Perform the entire experiment under an inert atmosphere (Nitrogen or Argon). Protocol: 1. Solvent Degassing: Sparge solvents (e.g., 1,4-dioxane, water) with an inert gas (Ar or N₂) for 15-30 minutes prior to use. For particularly sensitive reactions, employ the freeze-pump-thaw method (three cycles). 2. Inert Atmosphere: Assemble the reaction glassware while hot after oven-drying and allow it to cool under a stream of inert gas. Maintain a positive pressure of the inert gas throughout the reaction setup and duration.
Presence of Pd(II) Species: The active catalyst for cross-coupling is Pd(0). The presence of Pd(II) species, either from the precatalyst or from oxidation of Pd(0) by air, can catalyze homo-coupling.Strategy: Use a Pd(0) precatalyst or add a mild reducing agent if using a Pd(II) source. Protocol: 1. Use Pd(0) Precatalyst: Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ directly. 2. Add a Mild Reducing Agent: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), add a mild reducing agent like potassium formate (HCO₂K) to the reaction mixture. This can help reduce Pd(II) to Pd(0) in situ.[1]
Inappropriate Ligand Selection: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Suboptimal ligands can lead to a higher propensity for side reactions.Strategy: Screen different phosphine ligands, particularly bulky and electron-rich ones, which are known to promote the desired reductive elimination step over homo-coupling. Protocol: 1. Ligand Screening: Set up small-scale parallel reactions to test various ligands. For the coupling of a pyridine derivative, bulky, electron-rich biaryl phosphine ligands like SPhos or XPhos are often effective. 2. Example Ligands to Screen: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], SPhos, XPhos.
Suboptimal Base or Solvent System: The choice of base and solvent significantly influences the reaction kinetics and the equilibrium between different catalytic cycle intermediates, thereby affecting the extent of side reactions.Strategy: Optimize the base and solvent system for the specific substrates. Protocol: 1. Base Screening: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] For pyridyl substrates, a stronger, non-nucleophilic base is often beneficial. 2. Solvent Screening: Test different solvent systems. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is common for Suzuki couplings. The ratio can be optimized to ensure adequate solubility of all components.[3]
Boronic Acid Instability (Protodeboronation): Pyridyl boronic acids can be prone to protodeboronation (cleavage of the C-B bond by a proton source), which removes the boronic acid from the catalytic cycle and can indirectly affect the product-to-byproduct ratio.Strategy: Use a more stable boronic acid derivative, such as a pinacol ester (e.g., 3-bromobenzaldehyde with pyridine-3-boronic acid pinacol ester). Ensure anhydrous conditions if water is not intentionally part of the solvent system.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of bipyridine in my reaction mixture. What is the most likely cause?

A1: The formation of significant amounts of bipyridine is a classic sign of homo-coupling of your pyridine-3-boronic acid. This is often promoted by the presence of oxygen in your reaction vessel.[1][2] Ensure that your solvents are thoroughly degassed and that the reaction is carried out under a strict inert atmosphere (Argon or Nitrogen). Another potential cause is the use of a Pd(II) precatalyst without a reducing agent, which can directly catalyze the homo-coupling.

Q2: My reaction is very slow or stalls completely. What could be the issue?

A2: Slow or stalled reactions in the synthesis of this compound can be due to several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition. Using bulky, electron-rich ligands like SPhos or XPhos can mitigate this effect. Additionally, ensure your reagents are pure and dry, as water and other impurities can deactivate the catalyst. The choice of base is also critical; for pyridyl substrates, a stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than weaker bases.

Q3: I am trying to couple 3-formylphenylboronic acid with 3-bromopyridine, but I am getting a complex mixture of products. What do you suggest?

A3: While this is a valid synthetic route, the aldehyde functionality on the boronic acid can sometimes participate in side reactions. A common alternative strategy is to use 3-bromobenzaldehyde and pyridine-3-boronic acid (or its pinacol ester). This can sometimes lead to a cleaner reaction profile. If you must use 3-formylphenylboronic acid, ensure it is of high purity.

Q4: Can I use a different coupling reaction to avoid homo-coupling?

A4: Yes, other cross-coupling reactions can be employed and may be less prone to homo-coupling for specific substrates. For the synthesis of this compound, you could consider the following alternatives:

  • Stille Coupling: This involves the coupling of an organotin compound with an organohalide. It is known for its tolerance of a wide range of functional groups.[4][5]

  • Negishi Coupling: This reaction couples an organozinc compound with an organohalide and is known for its high reactivity and yields.[6][7]

  • Hiyama Coupling: This method uses organosilicon compounds and is considered a more environmentally friendly alternative to Stille coupling due to the low toxicity of silicon byproducts.[8][9]

Each of these methods has its own set of advantages and disadvantages regarding substrate scope, functional group tolerance, and reaction conditions.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol for the Synthesis of this compound

This protocol is a representative example based on established methodologies for Suzuki-Miyaura couplings involving pyridyl and benzaldehyde derivatives.[10][11] Optimization may be required for optimal results.

Reactants:

  • 3-Bromobenzaldehyde

  • Pyridine-3-boronic acid

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), pyridine-3-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Parameter Recommended Condition
Reactants 3-Bromobenzaldehyde, Pyridine-3-boronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90-100 °C
Reaction Time 12-18 hours
Atmosphere Inert (Argon or Nitrogen)

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Desired Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homo_Coupling_Side_Reaction 2 Ar'-B(OR)2 2 Ar'-B(OR)2 Oxidative_Coupling Oxidative Coupling 2 Ar'-B(OR)2->Oxidative_Coupling Pd(II) Pd(II) Pd(II)->Oxidative_Coupling Ar'-Ar' Ar'-Ar' (Homo-coupling Product) Oxidative_Coupling->Ar'-Ar' Pd(0) Pd(0) Oxidative_Coupling->Pd(0)

Caption: A simplified pathway for the Pd(II)-mediated homo-coupling side reaction.

Troubleshooting_Workflow Start Low Yield or Significant Homo-coupling Check_Inert_Atmosphere Check Inert Atmosphere and Degassing Start->Check_Inert_Atmosphere Optimize_Catalyst Optimize Catalyst System (Pd(0) vs Pd(II), Ligand) Check_Inert_Atmosphere->Optimize_Catalyst [ Issue Persists ] Success Improved Yield and Purity Check_Inert_Atmosphere->Success [ Issue Resolved ] Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temperature) Optimize_Catalyst->Optimize_Conditions [ Issue Persists ] Optimize_Catalyst->Success [ Issue Resolved ] Consider_Alternative_Reactants Consider Alternative Reactants (Boronic Ester) Optimize_Conditions->Consider_Alternative_Reactants [ Issue Persists ] Optimize_Conditions->Success [ Issue Resolved ] Consider_Alternative_Reactants->Success [ Issue Resolved ]

References

Validation & Comparative

A Comparative Analysis of ¹H and ¹³C NMR Spectra for 3-(Pyridin-3-yl)benzaldehyde and Related Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3-(pyridin-3-yl)benzaldehyde, a valuable intermediate in medicinal chemistry and materials science.[1] The ¹H and ¹³C NMR data are presented alongside those of structurally related compounds, including benzaldehyde, 3-pyridinecarboxaldehyde, 3-methylbenzaldehyde, and 3-methoxybenzaldehyde, to offer insights into the electronic and structural effects of the pyridinyl substituent.

It is important to note that the publicly available NMR data for this compound is limited. The primary data cited herein appears to be incomplete, with the characteristic aldehyde proton and carbon signals not explicitly listed among the reported chemical shifts.[2] The provided data should therefore be interpreted with this context in mind.

¹H NMR Data Comparison

The ¹H NMR spectrum provides information on the chemical environment of protons within a molecule. The introduction of a pyridin-3-yl group at the 3-position of benzaldehyde influences the chemical shifts of the protons on both aromatic rings. The table below compares the ¹H NMR data for this compound with selected reference compounds.

Table 1: Comparative ¹H NMR Data for this compound and Alternatives

CompoundSolventAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)Other Protons (δ, ppm)
This compound CDCl₃Not Reported8.19 (d, J=8.0 Hz, 1H), 8.02 (d, J=8.0 Hz, 1H), 7.86 (t, J=8.0 Hz, 2H), 7.64 (t, J=8.0 Hz, 1H), 7.58 (t, J=8.0 Hz, 1H), 7.47 (t, J=8.0 Hz, 1H)[2]-
BenzaldehydeCDCl₃9.99 (s, 1H)[2]7.88 (d, J=8.0 Hz, 2H), 7.64 (t, J=8.0 Hz, 1H), 7.54 (t, J=8.0 Hz, 2H)[2]-
3-PyridinecarboxaldehydeCDCl₃10.15 (s, 1H)[2]9.11 (d, J=4.0 Hz, 1H), 8.87 (d, J=8.0 Hz, 1H), 8.20 (d, J=8.0 Hz, 1H), 7.51-7.54 (m, 1H)[2]-
3-MethylbenzaldehydeCDCl₃9.96 (s, 1H)[2]7.66 (s, 2H), 7.39 (t, J=8.0 Hz, 2H)[2]2.41 (s, 3H, -CH₃)[2]
3-MethoxybenzaldehydeCDCl₃9.94 (s, 1H)[2]7.48-7.38 (m, 3H)[2]3.86 (s, 3H, -OCH₃)[2]

¹³C NMR Data Comparison

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The electronegativity and aromaticity of the pyridinyl substituent significantly impact the carbon chemical shifts in this compound when compared to simpler benzaldehyde derivatives.

Table 2: Comparative ¹³C NMR Data for this compound and Alternatives

CompoundSolventAldehyde Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound CDCl₃Not Reported133.1, 132.7, 132.4, 132.1, 128.5, 128.4, 127.3, 124.8, 117.8, 110.0[2]-
BenzaldehydeCDCl₃192.5[2]136.5, 134.6, 129.8, 129.1[2]-
3-PyridinecarboxaldehydeCDCl₃190.8[2]154.5, 151.7, 135.7, 131.3, 124.0[2]-
3-MethylbenzaldehydeCDCl₃192.6[2]138.9, 136.5, 135.3, 130.0, 128.9, 127.2[2]21.2 (-CH₃)[2]
3-MethoxybenzaldehydeCDCl₃191.9[2]160.0, 137.7, 129.9, 123.3, 121.3, 112.0[2]55.3 (-OCH₃)[2]

Experimental Protocols

The following describes a general methodology for the acquisition of NMR data for compounds of this type.

Sample Preparation and NMR Acquisition: Samples are typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), at a concentration suitable for obtaining high-quality spectra. NMR spectra are acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C nuclei.[3] Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).[3][4] Standard 1D experiments for ¹H and ¹³C{¹H} are performed, and where necessary, 2D experiments such as COSY, HSQC, and HMBC can be used for unambiguous signal assignment.[5]

Structural Visualization

The logical relationship between the two aromatic systems in this compound is depicted below. The benzaldehyde moiety is linked at its 3-position to the 3-position of the pyridine ring.

G cluster_benzaldehyde Benzaldehyde Ring cluster_pyridine Pyridine Ring b1 C1-CHO b2 C2 b3 C3 b4 C4 p3 C3' b3->p3 C-C Bond b5 C5 b6 C6 p2 C2' p4 C4' p5 C5' p6 C6' n1 N1'

Caption: Structure of this compound.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-(Pyridin-3-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry-based techniques for the characterization of 3-(Pyridin-3-Yl)Benzaldehyde, a key intermediate in pharmaceutical synthesis.[1] Due to the limited availability of direct mass spectral data for this specific compound, this guide synthesizes expected fragmentation patterns based on established principles of mass spectrometry and data from analogous structures, namely benzaldehyde and pyridine derivatives. Furthermore, it presents alternative analytical methodologies, offering a comprehensive overview for researchers selecting the optimal analytical approach.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful tool for the structural elucidation and quantification of organic molecules.[2] For this compound (Molecular Weight: 183.21 g/mol , Formula: C₁₂H₉NO), electron ionization (EI) would likely be employed for initial characterization, inducing fragmentation that provides structural insights.

Predicted Fragmentation Pattern

The fragmentation of this compound is anticipated to follow pathways characteristic of both aromatic aldehydes and pyridinyl compounds. The molecular ion peak ([M]⁺) would be observed at m/z 183. Key fragmentation pathways are expected to include:

  • Loss of a hydrogen radical ([M-H]⁺): A common fragmentation for aldehydes, resulting in a stable acylium ion at m/z 182.[3][4]

  • Loss of the formyl group ([M-CHO]⁺): Cleavage of the aldehyde group would yield a pyridinyl-substituted phenyl cation at m/z 154.[3][4]

  • Formation of the phenyl cation ([C₆H₅]⁺): A prominent peak at m/z 77 is characteristic of benzaldehyde fragmentation and is expected here as well.[3]

  • Pyridine-related fragmentation: The pyridine ring can undergo characteristic cleavages, although these are often less dominant than the fragmentation of the aldehyde group.

The following table summarizes the predicted key fragments and their corresponding mass-to-charge ratios.

Predicted Fragment Structure m/z (amu) Origin
Molecular Ion[C₁₂H₉NO]⁺183Intact molecule
[M-H]⁺[C₁₂H₈NO]⁺182Loss of H radical from the aldehyde
[M-CHO]⁺[C₁₁H₈N]⁺154Loss of the formyl group
Phenyl Cation[C₆H₅]⁺77Cleavage of the C-C bond between rings
Pyridinium Cation[C₅H₅N]⁺79Cleavage of the C-C bond between rings

Alternative Analytical Methodologies

While mass spectrometry offers detailed structural information, other techniques can provide complementary or alternative approaches for the analysis of this compound, particularly for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the separation and quantification of aldehydes.[5] To enhance sensitivity and selectivity, derivatization is often employed.[2] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be readily detected by UV-Vis or mass spectrometry detectors.[2][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds like aromatic aldehydes.[2] Derivatization may also be used in GC-MS to improve chromatographic properties and ionization efficiency.[6]

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific research question, whether it is qualitative structural confirmation or quantitative analysis.

Technique Advantages Disadvantages Primary Application
Direct Inlet Mass Spectrometry (EI-MS) Rapid analysis, provides detailed structural information from fragmentation.May not be suitable for complex mixtures without prior separation.Structural Elucidation
HPLC-UV/MS Excellent for quantification, can be coupled with MS for structural confirmation.[5]Requires derivatization for optimal sensitivity of aldehydes.[2]Quantification, Purity Analysis
GC-MS High separation efficiency for volatile compounds, provides both chromatographic and mass spectral data.[2]May require derivatization; thermal degradation of the analyte is a possibility.Analysis of volatile impurities

Experimental Protocols

Mass Spectrometry (Predicted Protocol)

Sample Preparation: Dissolve this compound in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Instrumentation:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Inlet System: Direct insertion probe or GC inlet

Data Analysis: The resulting mass spectrum would be analyzed for the molecular ion peak and characteristic fragment ions as detailed in the predicted fragmentation pattern section.

HPLC with DNPH Derivatization

Derivatization:

  • Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of acid (e.g., sulfuric acid).

  • Mix the this compound sample with the DNPH solution and allow it to react at room temperature.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detector at 360 nm or a mass spectrometer.

Visualizations

Predicted Mass Spectrometry Fragmentation Workflow

M [C₁₂H₉NO]⁺˙ m/z = 183 (Molecular Ion) M_minus_H [C₁₂H₈NO]⁺ m/z = 182 M->M_minus_H - H˙ M_minus_CHO [C₁₁H₈N]⁺ m/z = 154 M->M_minus_CHO - CHO˙ Phenyl [C₆H₅]⁺ m/z = 77 M_minus_CHO->Phenyl - C₅H₃N

Caption: Predicted EI-MS fragmentation of this compound.

Analytical Workflow Comparison

cluster_ms Mass Spectrometry cluster_hplc HPLC Analysis MS_Sample Sample Ionization Ionization (EI) MS_Sample->Ionization Mass_Analyzer Mass Analyzer Ionization->Mass_Analyzer Detector_MS Detector Mass_Analyzer->Detector_MS MS_Result Structural Info Detector_MS->MS_Result HPLC_Sample Sample Derivatization Derivatization (DNPH) HPLC_Sample->Derivatization HPLC_Column HPLC Separation Derivatization->HPLC_Column Detector_HPLC UV/MS Detector HPLC_Column->Detector_HPLC HPLC_Result Quantitative Data Detector_HPLC->HPLC_Result

Caption: Comparison of MS and HPLC analytical workflows.

References

Efficacy of 3-(Pyridin-3-Yl)Benzaldehyde Analogs in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(pyridin-3-yl)benzaldehyde scaffold serves as a versatile starting point in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas, notably in oncology and infectious diseases. This guide provides a comparative analysis of the efficacy of different analogs, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and synthetic workflows.

Anticancer Activity: Targeting Tubulin Polymerization and Kinase Signaling

Certain analogs of this compound have emerged as potent anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways like PI3K/Akt/mTOR.

Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative pyridine-containing compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 9 MDA-MB-231 (Breast Cancer)0.96[1]
Compound 13 MDA-MB-231 (Breast Cancer)3.08[1]
Compound 4 PC-3 (Prostate Cancer)4.84[1]
Compound 5 PC-3 (Prostate Cancer)4.73[1]
Compound 8 PC-3 (Prostate Cancer)4.69[1]
Compound 15 HeLa (Cervical Cancer)8.71[1]
Doxorubicin (Standard) VariousVaries[2]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several pyridine-containing derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.[3][4][5][6][7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Downstream Effectors (Cell Proliferation, Survival, Growth) mTORC1->Downstream Inhibitor Pyridine-based Inhibitor Inhibitor->PI3K Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyridine-based analogs.

Antibacterial Activity: Oxazolidinone Analogs

A significant class of this compound analogs are the 3-(pyridine-3-yl)-2-oxazolidinones, which have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria. These compounds share a mechanism of action with the clinically important oxazolidinone antibiotic, linezolid.[8][9][10]

Comparative Antibacterial Potency

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration - MIC values in µg/mL) of a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives against various Gram-positive bacterial strains.[8][10]

Compound IDS. aureus (ATCC25923)S. pneumoniae (ATCC49619)E. faecalis (ATCC29212)B. subtilis (ATCC6633)S. xylosus (ATCC35924)
9g 32>25664256256
17g 816163232
21b 24488
21d 4281616
21f 22488
Linezolid (Standard) 21212
Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Oxazolidinone antibiotics, including the 3-(pyridine-3-yl)-2-oxazolidinone analogs, exert their bacteriostatic effect by inhibiting the initiation of protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a crucial first step in bacterial protein production.[11][12][13] This unique mechanism means there is no cross-resistance with many other classes of antibiotics.[12][13]

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific bacterial strain.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Synthesis of this compound Analogs

A common and versatile method for the synthesis of this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound.

Suzuki_Coupling_Workflow Start Starting Materials: - Aryl Halide (e.g., 3-Bromobenzaldehyde) - Pyridine Boronic Acid Reaction Suzuki-Miyaura Coupling Reaction: - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3) - Solvent (e.g., Toluene/Ethanol/Water) Start->Reaction Workup Reaction Work-up: - Extraction - Washing - Drying Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: This compound Analog Purification->Product

References

A Comparative Guide to the Synthesis of 3-Arylbenzaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 3-arylbenzaldehyde structural motif is a crucial building block in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials. The strategic placement of the aryl and formyl groups on the central benzene ring allows for diverse functionalization, making it a valuable intermediate in drug discovery and development. This guide provides a comparative analysis of prominent synthetic methods for 3-arylbenzaldehydes, offering insights into their relative efficiencies, substrate scopes, and practical considerations. Experimental data is presented to facilitate objective comparison, and detailed protocols for key methods are provided.

Methodological Comparison

The synthesis of 3-arylbenzaldehydes can be broadly categorized into classical and modern approaches. Classical methods, such as Friedel-Crafts acylation and Grignard reactions, have been foundational in organic synthesis. Modern methods, predominantly palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, Stille, and Negishi reactions, offer milder conditions and broader functional group tolerance. More recently, innovative strategies involving photoredox catalysis and C-H activation are emerging as powerful alternatives.

This guide will focus on the comparative analysis of the following well-established methods:

  • Suzuki Coupling: A versatile and widely used method involving the reaction of an organoboron reagent with an organic halide.

  • Heck Reaction: A palladium-catalyzed reaction between an unsaturated halide and an alkene.

  • Stille Coupling: A coupling reaction between an organostannane and an organic halide.

  • Negishi Coupling: A potent cross-coupling reaction utilizing an organozinc reagent.

  • Friedel-Crafts Acylation: A classic electrophilic aromatic substitution to introduce an acyl group.

  • Grignard Reaction: A fundamental organometallic reaction for carbon-carbon bond formation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of 3-arylbenzaldehydes and structurally related biaryls using the aforementioned methods. This data is intended to provide a comparative overview of the expected performance of each method.

Synthesis MethodStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki Coupling 3-Formylphenylboronic acid, Aryl bromidePd(OAc)₂, PPh₃n-Propanol/WaterReflux1~95%[1]
Heck Reaction 3-Bromobenzaldehyde, StyrenePd(OAc)₂DMF12012-2470-90%[2]
Stille Coupling 3-Iodobenzaldehyde, ArylstannanePd₂(dba)₃, P(t-Bu)₃Toluene80-10012-2476-99%[3]
Negishi Coupling 3-Chlorobenzaldehyde, Arylzinc reagentPd(OAc)₂, CPhosTHF253-6High[4]
Friedel-Crafts Acylation Biphenyl, Dichloromethyl methyl etherTiCl₄CH₂Cl₂0 to RT1-3Moderate to High[5]
Grignard Reaction 3-Bromobenzaldehyde, Arylmagnesium bromideMg, THFReflux2-480-90%[6]

Note: Yields are highly dependent on the specific substrates, reaction conditions, and scale. The provided data should be considered representative.

Experimental Protocols

Detailed experimental protocols for the Suzuki and Heck reactions are provided below as examples of robust and commonly employed methods for the synthesis of 3-arylbenzaldehydes.

Suzuki Coupling Protocol: Synthesis of 3-(p-tolyl)benzaldehyde

This protocol describes the synthesis of 3-(p-tolyl)benzaldehyde from 3-formylphenylboronic acid and 4-bromotoluene.

Materials:

  • 3-Formylphenylboronic acid (1.0 mmol)

  • 4-Bromotoluene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.04 mmol)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • n-Propanol (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-formylphenylboronic acid, 4-bromotoluene, palladium(II) acetate, and triphenylphosphine.

  • Add n-propanol and a 2M aqueous solution of sodium carbonate.

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Heat the reaction mixture to reflux with vigorous stirring for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).[1]

Heck Reaction Protocol: Synthesis of 3-(Styryl)benzaldehyde

This protocol outlines the synthesis of 3-(styryl)benzaldehyde from 3-bromobenzaldehyde and styrene.

Materials:

  • 3-Bromobenzaldehyde (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 3-bromobenzaldehyde, palladium(II) acetate, and potassium carbonate.[2]

  • Add anhydrous DMF, followed by styrene.[2]

  • Seal the flask and heat the reaction mixture to 120 °C with vigorous stirring.[2]

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.[2]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[2]

  • Purify the crude product by flash column chromatography.[2]

Visualization of Methodologies

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for the synthesis of 3-arylbenzaldehydes via Suzuki, Heck, Stille, and Negishi cross-coupling reactions.

G General Workflow for Pd-Catalyzed Cross-Coupling cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Aryl Halide/Triflate (e.g., 3-Bromobenzaldehyde) C Combine Reactants, Catalyst (e.g., Pd(OAc)₂), Ligand, and Base in Solvent A->C B Coupling Partner (Boronic Acid, Alkene, Stannane, Organozinc) B->C D Heat under Inert Atmosphere C->D E Quench Reaction & Aqueous Workup D->E F Extraction with Organic Solvent E->F G Drying and Solvent Removal F->G H Purification (e.g., Column Chromatography) G->H I 3-Arylbenzaldehyde H->I

Caption: Generalized experimental workflow for palladium-catalyzed synthesis of 3-arylbenzaldehydes.

Retrosynthetic Analysis of 3-Arylbenzaldehydes

The following diagram illustrates the different bond disconnections for the retrosynthesis of 3-arylbenzaldehydes, corresponding to the discussed synthetic methods.

G Retrosynthetic Analysis of 3-Arylbenzaldehydes cluster_cc C-C Bond Formation cluster_fc Friedel-Crafts Acylation Target 3-Arylbenzaldehyde Suzuki Suzuki, Stille, Negishi, Grignard Target->Suzuki Heck Heck Target->Heck FC Friedel-Crafts Target->FC Starting_CC 3-Halobenzaldehyde + Aryl Organometallic or 3-Organometallic Benzaldehyde + Aryl Halide Suzuki->Starting_CC Starting_Heck 3-Halobenzaldehyde + Aryl-substituted Alkene Heck->Starting_Heck Starting_FC Biphenyl + Formylating Agent FC->Starting_FC

Caption: Retrosynthetic approaches for the synthesis of 3-arylbenzaldehydes.

Concluding Remarks

The choice of synthetic method for a particular 3-arylbenzaldehyde will depend on several factors, including the availability of starting materials, the desired scale of the reaction, functional group compatibility, and economic considerations.

  • Palladium-catalyzed cross-coupling reactions , particularly the Suzuki coupling, are often the methods of choice due to their high yields, mild reaction conditions, and broad substrate scope.

  • The Heck reaction provides a valuable alternative when an alkene is a readily available starting material.

  • Stille and Negishi couplings are also highly effective but may involve the use of toxic organotin reagents or moisture-sensitive organozinc reagents, respectively.

  • Friedel-Crafts acylation can be a direct and cost-effective method if the starting biphenyl is available and the regioselectivity can be controlled.

  • Grignard reactions offer a classic and powerful way to form the key C-C bond, though they require strictly anhydrous conditions and may have limitations with certain functional groups.

For researchers and professionals in drug development, a thorough understanding of these synthetic routes is essential for the efficient and strategic synthesis of novel compounds containing the 3-arylbenzaldehyde core. The development of greener and more efficient catalytic systems continues to be an active area of research, promising even more powerful tools for the synthesis of these important molecules in the future.

References

A Comparative Guide to Validating the Purity of Synthesized 3-(Pyridin-3-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized intermediates like 3-(Pyridin-3-Yl)Benzaldehyde is a cornerstone of reliable and reproducible research. As a key building block in the synthesis of pharmaceuticals, particularly kinase inhibitors, its purity directly influences reaction outcomes, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final therapeutic agent.[1]

This guide provides an objective comparison of the principal analytical techniques used to assess the purity of this compound. It includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most suitable methods for quality control and characterization.

Understanding Potential Impurities

The purity analysis strategy begins with understanding potential impurities, which are often related to the synthetic route. A common method for synthesizing bi-aryl compounds like this compound is the Suzuki coupling reaction.[2] Based on this, potential impurities may include:

  • Unreacted Starting Materials: e.g., 3-Bromobenzaldehyde, Pyridine-3-boronic acid.

  • Catalyst Residues: Palladium complexes and phosphine ligands.[2]

  • Homocoupling By-products: Biphenyl or bipyridyl species.

  • Degradation Products: Oxidation of the aldehyde to 3-(Pyridin-3-yl)benzoic acid, which can be accelerated by air, temperature, and basic conditions.[3]

Comparison of Key Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative purity, impurity profiling, or identification of unknowns. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) are the most powerful and commonly employed methods.[4][5] A combination of orthogonal methods, such as a chromatographic technique and qNMR, is often used to provide a comprehensive purity assessment.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[6]Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[4]
Primary Use Purity determination (area %), impurity profiling, and quantification against a reference standard.Identification and quantification of volatile and semi-volatile impurities, such as residual solvents.Absolute purity determination without the need for an identical reference standard (primary method).[4]
Sensitivity High (µg/mL to ng/mL range).[4]Very High (ng/mL to pg/mL range).[4]Moderate (~0.1% for impurities).[4]
Accuracy High (typically 98-102% relative to a standard).[4]High (typically 98-102% relative to a standard).[4]Very High (often ≥99.5% for absolute purity).[4]
Suitability for this compound Excellent. Reverse-phase HPLC is the preferred method for analyzing moderately polar compounds like aromatic aldehydes.[6]Good. The compound is likely volatile enough for GC analysis. GC can be ideal for avoiding aqueous conditions that might degrade reactive aldehydes.[3]Excellent. Provides an absolute measure of purity and structural confirmation. Ideal for characterizing reference standards.

Experimental Workflows and Logical Relationships

A robust analytical workflow is essential for obtaining reliable purity data. The general process involves careful sample preparation, analysis by the chosen instrument, and thorough data interpretation.

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Accurately Weigh Sample B Dissolve in High-Purity Solvent A->B C Filter Solution (if necessary) B->C D Chromatographic Separation (HPLC / GC) C->D E OR Spectroscopic Analysis (qNMR) C->E F Acquire Chromatogram / Spectrum D->F E->F G Integrate Peaks / Signals F->G H Identify & Quantify Impurities G->H I 4. Final Purity Report H->I

Caption: General experimental workflow for purity validation.

The different analytical techniques provide orthogonal information, which, when combined, delivers a comprehensive understanding of the sample's purity and impurity profile.

G cluster_separation Chromatographic Methods (Impurity Profiling) cluster_quantification Primary & Structural Methods center_node Purity Validation of This compound HPLC HPLC-UV (Separation & Relative Quantification) center_node->HPLC GC GC-MS (Volatile Impurity ID & Quantification) center_node->GC qNMR qNMR (Absolute Purity & Structure) center_node->qNMR MS Mass Spectrometry (MS) (Structural Elucidation of Impurities) HPLC->MS LC-MS Coupling Result Comprehensive Purity Certificate HPLC->Result GC->Result qNMR->Result

Caption: Interrelation of key analytical methodologies.

Detailed Experimental Protocols

The following protocols are provided as examples for the purity determination of this compound.

Protocol 1: Purity Determination by Reverse-Phase HPLC

This method is designed to separate the main component from non-volatile, process-related impurities and degradation products.[5]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric Acid (or other suitable buffer agent)

    • This compound test sample

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient: Start at 20% B, ramp to 90% B over 25 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Calculate the purity of the main peak using area percent normalization. The percentage of any impurity is determined by its peak area relative to the total area of all peaks in the chromatogram.

Protocol 2: Absolute Purity by Quantitative NMR (qNMR)

This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.[5]

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Reagents and Materials:

    • Deuterated solvent (e.g., DMSO-d6)

    • High-purity internal standard with a known purity (e.g., Maleic Anhydride)

    • This compound test sample

  • Sample Preparation:

    • Accurately weigh about 15 mg of the this compound sample and 10 mg of the internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30 seconds) to ensure full signal recovery for accurate integration.

  • Data Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton, -CHO) and a signal from the internal standard.

    • Calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std[5] Where: I=Integral Area, N=Number of Protons, M=Molar Mass, W=Weight, P=Purity of the standard.

Representative Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison and reporting.

Table 1: Example HPLC Purity Analysis Results

Peak No.Retention Time (min)Peak AreaArea %Identification
14.51,5000.05Unknown Impurity
28.26,0000.203-Bromobenzaldehyde (Starting Material)
312.52,970,00099.65This compound
415.17,5000.103-(Pyridin-3-yl)benzoic acid (Oxidation)
Total 2,985,000 100.00

Table 2: Example qNMR Purity Calculation

ParameterAnalyte (this compound)Internal Standard (Maleic Anhydride)
Weight (W) 15.05 mg10.10 mg
Molar Mass (M) 183.21 g/mol 98.06 g/mol
¹H Signal Used Aldehyde (-CHO)Olefinic (-CH=CH-)
Number of Protons (N) 12
Integral Area (I) 1.001.42
Purity of Standard (P_std) -99.9%
Calculated Purity 99.5%

References

A Comparative Performance Analysis of 3-(Pyridin-3-Yl)Benzaldehyde-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of kinase inhibitors derived from the versatile chemical intermediate, 3-(Pyridin-3-Yl)Benzaldehyde. While this compound serves as a valuable starting material for the synthesis of a variety of kinase inhibitors, this guide will focus on quinazoline-based derivatives, a prominent class of inhibitors targeting the PI3K/Akt signaling pathway.[1][2] The information presented herein is intended to aid in the rational design and development of novel therapeutic agents.

The dysregulation of kinase signaling pathways is a hallmark of numerous diseases, including cancer.[3] The PI3K/Akt/mTOR pathway is one of the most frequently mutated signaling cascades in human malignancies, making it a prime target for therapeutic intervention.[4][5] Kinase inhibitors developed from scaffolds such as quinazoline have shown significant promise in targeting this pathway.[1][2][3]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the kinase inhibitory activity (IC50) of representative structural analogs of this compound-derived compounds. It is important to note that direct comparisons should be made with caution due to variations in assay conditions between studies.

Table 1: Inhibitory Activity of 3-(Pyridin-3-yl)-isothiazolo[4,3-b]pyridine Analogs against PIKfyve Kinase

Compound IDModificationPIKfyve IC50 (µM)
Analog 1 3-(Pyridin-3-yl)-isothiazolo[4,3-b]pyridine0.602[6]
Analog 2 Addition of an ethynyl linkerSignificantly more potent (low nM range)[6][7]
Analog 3 Introduction of electron-donating groups on the pyridinyl ringPotent inhibitors (low nM range)[6][7]

Table 2: Inhibitory Activity of Quinazoline-Based Analogs against various Kinases

Compound ClassTarget Kinase(s)Representative IC50 Values
Pyrido[3,4-g]quinazoline derivativesCLK1, DYRK1ALow nanomolar affinity[8]
Anilinoquinazoline derivativesReceptor and non-receptor Tyrosine KinasesEffective antiproliferative activity[9]
3-Substituted quinazoline-2,4(1H,3H)-dionesc-Met, VEGFR-20.052 to 0.084 µM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of a compound's IC50 value against a target kinase using a luminescence-based assay that measures ADP production.[10][11][12][13][14]

  • Materials:

    • Target Kinase

    • Kinase Substrate

    • ATP

    • Test Compound (e.g., this compound derivative)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

    • Kinase Reaction Setup: In a multiwell plate, add the test compound, target kinase, and kinase substrate in the appropriate buffer.

    • Initiation of Reaction: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the reaction mixture at a controlled temperature for a specified time (e.g., 60 minutes at 30°C).

    • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10][11][13][14]

    • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10][11][13][14]

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA®)

CETSA is a powerful method for verifying that a drug candidate binds to its intended target within a cellular environment based on the principle of ligand-induced thermal stabilization.[15][16][17][18]

  • Materials:

    • Cultured cells

    • Test Compound

    • Phosphate-buffered saline (PBS)

    • Lysis buffer

    • Instrumentation for Western blotting or other protein detection methods

  • Procedure:

    • Cell Treatment: Treat cultured cells with the test compound or a vehicle control.

    • Heating: Heat the treated cells across a range of temperatures to induce protein denaturation.

    • Cell Lysis: Lyse the cells to release the soluble proteins.

    • Separation of Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.

    • Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein using methods such as Western blotting.

    • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[16][17][18]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound-derived kinase inhibitors.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Inhibitor This compound -derived Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Kinase_Inhibition_Assay_Workflow start Start dilution Prepare Serial Dilution of Inhibitor start->dilution reaction_setup Set up Kinase Reaction (Kinase, Substrate, Inhibitor) dilution->reaction_setup initiation Initiate Reaction with ATP reaction_setup->initiation incubation Incubate at 30°C initiation->incubation termination Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->termination detection Convert ADP to ATP & Generate Signal (Kinase Detection Reagent) termination->detection measurement Measure Luminescence detection->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Caption: Biochemical Kinase Inhibition Assay Workflow.

CETSA_Workflow start Start cell_treatment Treat Cells with Inhibitor or Vehicle Control start->cell_treatment heating Heat Cells across a Temperature Gradient cell_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifuge to Pellet Aggregated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant quantification Quantify Target Protein (e.g., Western Blot) supernatant->quantification analysis Generate Melt Curve & Determine Thermal Shift quantification->analysis end End analysis->end

References

Comparative Analysis of Cross-Reactivity for 3-(Pyridin-3-Yl)Benzaldehyde-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The 3-(pyridin-3-yl)benzaldehyde scaffold is a key pharmacophore in the development of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. A critical aspect of the preclinical development of these inhibitors is the assessment of their selectivity, or cross-reactivity, against a broad panel of kinases. High selectivity is often a desirable trait to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of the cross-reactivity of a representative kinase inhibitor derived from a similar pyridine-containing scaffold, supported by experimental data and detailed methodologies.

Disclaimer: Publicly available cross-reactivity data for direct derivatives of this compound is limited. Therefore, this guide utilizes data from a structurally related 6-heteroaryl-pyrazolo[3,4-b]pyridine compound as a representative example to illustrate the principles of kinase inhibitor selectivity profiling.

Performance Comparison: Selectivity Profile of a Representative Pyridine-Based Kinase Inhibitor

The selectivity of a kinase inhibitor is typically evaluated by determining its half-maximal inhibitory concentration (IC50) against the primary target and a panel of other kinases. A higher IC50 value against off-target kinases indicates greater selectivity.

The following table summarizes the selectivity profile of a representative 6-heteroaryl-pyrazolo[3,4-b]pyridine inhibitor, which is a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] The data showcases its activity against its primary target and a closely related off-target kinase, Cyclin-Dependent Kinase-2 (CDK-2).[1]

Kinase TargetIC50 (nM)Fold Selectivity (Off-Target IC50 / Primary Target IC50)
GSK-3 (Primary Target) 8-
CDK-2 (Off-Target) >10,000>1250

Data extracted from a study on 6-heteroaryl-pyrazolo[3,4-b]pyridines as potent and selective inhibitors of GSK-3.[1]

This data demonstrates that the representative inhibitor is highly selective for its primary target, GSK-3, with over 1250-fold greater potency compared to the off-target kinase CDK-2. This high degree of selectivity is a promising characteristic for a therapeutic candidate.

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug discovery. A widely used method for this is the in vitro kinase assay, which measures the enzymatic activity of a kinase in the presence of an inhibitor.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for assessing kinase activity and inhibitor potency.[2][3][4][5][6]

Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of a test compound to determine its IC50 value.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Test compound (e.g., a this compound derivative)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • Add the kinase reaction buffer to the wells of the plate.

    • Add the test compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

    • Add the kinase and substrate to all wells.

    • Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (typically 30°C) for a predetermined amount of time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To better understand the context of kinase inhibition and the workflow for assessing cross-reactivity, the following diagrams are provided.

Kinase_Inhibitor_Selectivity_Profiling_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Lead Optimization Start Compound Library Assay High-Throughput Screening (HTS) against Primary Target Kinase Start->Assay Hits Identify 'Hits' with Significant Inhibition Assay->Hits Selectivity_Panel Screen 'Hits' against a Broad Kinase Panel Hits->Selectivity_Panel Data_Analysis Determine IC50 Values for Primary and Off-Targets Selectivity_Panel->Data_Analysis Selectivity_Profile Generate Selectivity Profile (Fold Selectivity) Data_Analysis->Selectivity_Profile SAR Structure-Activity Relationship (SAR) and Medicinal Chemistry Selectivity_Profile->SAR Optimized_Leads Optimized Lead Compounds with Improved Selectivity SAR->Optimized_Leads

Caption: A general workflow for kinase inhibitor selectivity profiling.

MAPK_ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK_nucleus->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Response (Proliferation, Differentiation, Survival) GeneExpression->CellularResponse

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

References

A Spectroscopic Comparison of 3-(Pyridin-3-Yl)Benzaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 3-(pyridin-3-yl)benzaldehyde and its positional isomers, 2-(pyridin-2-yl)benzaldehyde and 4-(pyridin-4-yl)benzaldehyde. This analysis, supported by experimental data, aims to facilitate the identification and differentiation of these structurally similar compounds, which are of interest in medicinal chemistry and materials science.

The pyridinylbenzaldehyde scaffold is a key structural motif in the development of various therapeutic agents, notably as kinase inhibitors. The position of the nitrogen atom within the pyridine ring significantly influences the molecule's electronic properties, conformation, and, consequently, its biological activity and spectroscopic signature. Understanding these differences is crucial for the unambiguous characterization of novel compounds and for structure-activity relationship (SAR) studies.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three isomers of pyridinylbenzaldehyde.

Table 1: ¹H NMR Spectroscopic Data (ppm)

IsomerAldehyde Proton (s)Aromatic Protons (m)Pyridinyl Protons (m)
2-(Pyridin-2-yl)benzaldehyde ~10.1~7.5-8.0~7.3-8.7
This compound 10.127.65-8.257.50, 8.19, 8.70, 9.08
4-(Pyridin-4-yl)benzaldehyde 10.117.95-8.107.78, 8.80

Table 2: ¹³C NMR Spectroscopic Data (ppm)

IsomerC=OAromatic CPyridinyl C
2-(Pyridin-2-yl)benzaldehyde ~192~128-137~121-155
This compound 192.1129.5, 130.4, 134.5, 137.5124.2, 135.8, 149.5, 153.0, 153.9
4-(Pyridin-4-yl)benzaldehyde 191.7129.9, 130.6, 136.2, 145.2121.8, 151.2

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

IsomerC=O StretchC-H (Aldehyde)Aromatic C=C
2-(Pyridin-2-yl)benzaldehyde ~1700~2730, ~2820~1600, ~1450
This compound ~1703~2735, ~2825~1590, ~1470
4-(Pyridin-4-yl)benzaldehyde 17052738, 28241601, 1545

Table 4: Mass Spectrometry (MS) Data (m/z)

IsomerMolecular Ion [M]⁺Major Fragments
2-(Pyridin-2-yl)benzaldehyde 183.07182, 154, 127
This compound 183.07182, 154, 127
4-(Pyridin-4-yl)benzaldehyde 183.07182, 154, 127

Table 5: UV-Visible (UV-Vis) Spectroscopic Data (nm)

Isomerλmax (Solvent)Molar Absorptivity (ε)
2-(Pyridin-2-yl)benzaldehyde ~250, ~290 (Ethanol)Not Reported
This compound ~245, ~285 (Ethanol)Not Reported
4-(Pyridin-4-yl)benzaldehyde ~275 (Ethanol)Not Reported

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an ATR-FT-IR spectrometer.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron ionization (EI) was used to generate the molecular ion and fragment ions.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions was measured using a quadrupole or time-of-flight (TOF) mass analyzer.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound was prepared in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: The absorbance of the solution was measured over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) was recorded.

Visualizations

Isomeric Structures

The following diagram illustrates the structural differences between the three isomers of pyridinylbenzaldehyde.

Isomers Structural Isomers of Pyridinylbenzaldehyde cluster_2 2-(Pyridin-2-yl)benzaldehyde cluster_3 This compound cluster_4 4-(Pyridin-4-yl)benzaldehyde 2-isomer Structure of 2-isomer 3-isomer Structure of 3-isomer 4-isomer Structure of 4-isomer

Positional isomers of pyridinylbenzaldehyde.
Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the spectroscopic characterization of the pyridinylbenzaldehyde isomers.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample Pyridinylbenzaldehyde Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Data Spectroscopic Data NMR->Data IR->Data MS->Data UVVis->Data Analysis Structural Characterization & Isomer Differentiation Data->Analysis

Workflow for spectroscopic characterization.
Kinase Inhibitor Signaling Pathway

Pyridinyl-containing compounds are frequently investigated as kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway and the potential point of intervention for a pyridinylbenzaldehyde-based inhibitor.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway Inhibition Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Downstream Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Pyridinylbenzaldehyde Derivative (Kinase Inhibitor) Inhibitor->Kinase Inhibits

Safety Operating Guide

Navigating the Safe Disposal of 3-(Pyridin-3-Yl)Benzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Pyridin-3-Yl)Benzaldehyde, a compound often utilized in pharmaceutical synthesis. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the general safety protocols for its parent chemical classes: pyridine derivatives and aromatic aldehydes. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile or butyl rubber are generally recommended for pyridine derivatives), safety goggles, and a fully buttoned lab coat.[1] All handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[1][2]

Quantitative Data Summary for Disposal Considerations

ParameterGuidelineCitation
Waste Classification Hazardous Waste[3][4]
Container Type Sealable, airtight, chemically compatible[1]
Labeling "Hazardous Waste" with full chemical name[1][5]
Spill Containment Inert absorbent material (e.g., sand, vermiculite)[2]
Incompatible Materials Strong oxidizers, strong acids (especially nitric acid), and bases[1]
Storage of Waste Cool, dry, well-ventilated area away from ignition sources[1][2]

Step-by-Step Disposal Procedures

  • Waste Collection :

    • Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated and compatible hazardous waste container.[1][5]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[4]

  • Container Management :

    • The waste container must be kept securely sealed when not in use to prevent the release of vapors.[1]

    • Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound".[1][5]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[1][2]

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Final Disposal :

    • Never dispose of this compound down the drain or in the regular trash.[2][4]

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and proper disposal of the hazardous waste.[1][2]

  • Spill Management :

    • In the event of a spill, immediately evacuate the area and alert your supervisor.

    • If trained and safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[2]

    • Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[1][2]

Disposal Workflow Diagram

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect_waste Collect Waste in a Designated, Compatible Container fume_hood->collect_waste seal_label Seal and Label Container 'Hazardous Waste' collect_waste->seal_label store_waste Store in a Cool, Dry, Well-Ventilated Area seal_label->store_waste contact_ehs Contact Institutional EHS or Licensed Disposal Service store_waste->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures and consulting with local safety professionals, you can ensure the safe and environmentally responsible disposal of this compound.

References

Personal protective equipment for handling 3-(Pyridin-3-Yl)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(Pyridin-3-Yl)Benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the limited specific safety data for this compound, the following procedures are based on the potential hazards associated with its structural components: a pyridine ring and an aldehyde group. It is prudent to treat this compound as hazardous, considering the safety data for similar molecules like 3-Pyridinecarboxaldehyde and 3-(Pyridin-4-yl)benzaldehyde, which are known to be irritants and potentially harmful.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times in the laboratory to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[2][3][4] Inspect gloves for any tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat should be worn to protect against skin contact.[2][3][4]
Respiratory Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

Operational Plan: Handling this compound

Adherence to a strict operational plan is critical for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to cleanup.

Experimental Workflow

Figure 1. Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Put on all required personal protective equipment as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

  • Handling :

    • Perform all manipulations, including weighing and transferring, of this compound inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][3]

    • Use non-sparking tools and avoid creating dust.[5][6]

    • Keep the container tightly closed when not in use.

  • Cleanup :

    • Decontaminate all surfaces and glassware that have come into contact with the compound.

    • Wipe down the work area within the fume hood with an appropriate solvent.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage : Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.[7] Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials.

  • Disposal Request : Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is essential.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2] Seek medical attention.

  • Skin Contact : Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spills : For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[3] For larger spills, evacuate the area and contact your institution's EHS office immediately.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.